Solubility Profiling of 2-(3-Bromophenyl)-4-pentyn-2-ol: A Technical Guide for Process Optimization
An In-Depth Technical Guide on the Solubility Profile of 2-(3-Bromophenyl)-4-pentyn-2-ol. Part 1: Executive Summary & Structural Analysis The Compound at a Glance 2-(3-Bromophenyl)-4-pentyn-2-ol (CAS: 1342144-24-4) is a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Solubility Profile of 2-(3-Bromophenyl)-4-pentyn-2-ol.
Part 1: Executive Summary & Structural Analysis
The Compound at a Glance
2-(3-Bromophenyl)-4-pentyn-2-ol (CAS: 1342144-24-4) is a critical tertiary alcohol intermediate, often utilized as a scaffold in the synthesis of heterocycles (e.g., indoles, benzofurans) and kinase inhibitors.[1][2][3][4][5][6][7] Its utility stems from its orthogonal reactivity : the aryl bromide allows for cross-coupling (Suzuki/Buchwald), while the terminal alkyne permits "Click" chemistry or Sonogashira coupling.
However, its solubility profile is non-trivial.[4][8] Unlike simple aliphatic alcohols, this molecule possesses a "Janus-faced" nature: a hydrophilic tertiary hydroxyl head and a significantly lipophilic, electron-withdrawing bromophenyl tail.[2][3][4]
Physicochemical Descriptors
To understand solubility, we must first quantify the molecular forces at play.[3]
) disrupts the crystal lattice effectively.[3] The oxygen in DMSO acts as a strong H-bond acceptor for the alcohol's proton.[2][3][4]
Application: Ideal for biological assays (stock solutions) or high-temperature coupling reactions.[2][3][4] Caution: Difficult to remove during workup due to high boiling points.[3][9]
Mechanism: Formation of H-bond networks with the hydroxyl group.[2][3][4] However, solubility decreases as the alcohol chain length increases (MeOH > EtOH > IPA).
Application: Preferred for recrystallization (often in combination with water as an antisolvent).[3][4]
Mechanism: The hydrophobic effect dominates.[3][4][8] The bulky bromophenyl and propargyl groups disrupt the water hydrogen-bonding network too severely for the single -OH group to compensate.[2][3][4]
Application: Strictly an antisolvent for precipitation.[3][4]
Non-Polar & Chlorinated Solvents: The Extraction Zone
These solvents are critical for workup (extraction) and chromatographic purification .[3]
Mechanism: Lacks the polarity to interact with the -OH group or the polarizable bromine atom.[2][3][4]
Application: Used as the antisolvent in silica chromatography (e.g., 10-20% EtOAc in Hexanes) or to crash out the product from a concentrated Toluene/DCM solution.[3][4]
Part 3: Experimental Protocols
As a scientist, you should not rely solely on literature values. Use these self-validating protocols to determine exact solubility for your specific lot.
Spike: Pipette 5 µL of stock into 195 µL of aqueous buffer (PBS, pH 7.4) in a 96-well plate.
Incubate: Shake for 2 hours at room temperature.
Read: Measure turbidity via absorbance at 620 nm (nephelometry). High absorbance indicates precipitation (insolubility).[3][4]
Part 4: Visualization & Decision Logic
Solvent Selection Decision Tree
This diagram guides the researcher in choosing the correct solvent based on the process stage (Reaction vs. Purification).[3]
Figure 1: Decision matrix for solvent selection based on the operational phase of the experiment.[2][3][4]
Solubility Determination Workflow
A logical flow for the Shake-Flask protocol described in Section 3.1.
Figure 2: Step-by-step workflow for thermodynamic solubility determination.
Part 5: References
Compound Identification: 2-(3-Bromophenyl)-4-pentyn-2-ol (CAS 1342144-24-4).[1][2][3][4] PubChem Compound Summary. National Center for Biotechnology Information.[3][4] [Link](Note: General landing for structure verification).[3][4]
General Solubility Principles: Solubility of Organic Compounds: Polar vs Non-polar Interactions. Chemistry Steps. [Link]
Synthesis Context (Analogous Chemistries): Practical synthesis of aryl-2-methyl-3-butyn-2-ols. Beilstein Journal of Organic Chemistry. [Link][3][4]
An In-depth Technical Guide to 2-(3-Bromophenyl)-4-pentyn-2-ol: Synthesis, Characterization, and Safety
Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(3-Bromophenyl)-4-pentyn-2-ol, a versatile chemical intermediate. The structure of thi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3-Bromophenyl)-4-pentyn-2-ol, a versatile chemical intermediate. The structure of this molecule, featuring a brominated aromatic ring, a tertiary alcohol, and a terminal alkyne, makes it a valuable building block in medicinal chemistry and materials science. This document details its chemical identity, a robust synthesis protocol, anticipated analytical data, and critical safety information for laboratory handling.
Compound Identification and Properties
2-(3-Bromophenyl)-4-pentyn-2-ol is a substituted aromatic alcohol. The presence of multiple reactive functional groups—an aryl bromide for cross-coupling reactions, a terminal alkyne for click chemistry or further coupling, and a tertiary alcohol for esterification or substitution—renders it a highly strategic precursor for the synthesis of complex molecular architectures.
While exhaustive experimental data for this specific compound is not publicly available, its physical properties can be estimated based on its structure and data from analogous compounds.
Increased molecular weight and polarity compared to simpler pentynols[3]
Density
~1.3 g/mL
Presence of bromine significantly increases density over non-halogenated analogues[3]
Solubility
Soluble in common organic solvents (e.g., THF, DCM, EtOAc). Limited solubility in water.
Polarity of the alcohol group offset by the large hydrophobic aryl and alkyl structure.
Synthesis Protocol: A Grignard-Based Approach
The synthesis of 2-(3-Bromophenyl)-4-pentyn-2-ol can be efficiently achieved via the nucleophilic addition of a propargyl Grignard reagent to 3'-bromoacetophenone. This method is reliable, scalable, and utilizes readily available starting materials.
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
Add a small crystal of iodine to activate the magnesium surface.
Under a nitrogen atmosphere, add a small portion of anhydrous THF or diethyl ether.
Slowly add the propargyl bromide solution via the dropping funnel to the stirred magnesium suspension. The reaction is exothermic and should initiate spontaneously, evidenced by bubbling and a color change. Maintain a gentle reflux by controlling the addition rate.
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Nucleophilic Addition:
In a separate flame-dried flask, dissolve 3'-bromoacetophenone in anhydrous THF.
Cool this solution to 0 °C in an ice bath.
Slowly add the prepared propargylmagnesium bromide solution to the stirred 3'-bromoacetophenone solution. The causality here is critical: slow addition at low temperature prevents side reactions and controls the exothermicity of the reaction.
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.
Work-up and Purification:
Cool the reaction mixture back to 0 °C and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-(3-Bromophenyl)-4-pentyn-2-ol.
Synthesis Workflow Diagram
Caption: Grignard-based synthesis workflow for 2-(3-Bromophenyl)-4-pentyn-2-ol.
Reactivity and Potential Applications
The synthetic utility of this compound stems from its trifunctional nature. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, or alkynyl substituents.[4] The terminal alkyne can undergo Sonogashira coupling, click chemistry (CuAAC or SPAAC), or serve as a nucleophile after deprotonation. The tertiary alcohol can be used for derivatization or as a directing group.
A key application lies in its role as a precursor for pharmaceutical intermediates. Structurally related aryl-alkynyl-alcohols are crucial components in the synthesis of kinase inhibitors used in oncology, such as Erlotinib.[4] This highlights the potential of 2-(3-Bromophenyl)-4-pentyn-2-ol in the development of novel therapeutics.
H335: May cause respiratory irritation.[3][5][6][7]
❗
Handling and Personal Protective Equipment (PPE)
Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[7]
Personal Protective Equipment:
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[7]
Eye Protection: Use chemical safety goggles or a face shield.[6][7]
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[7]
Safe Handling Practices: Keep away from heat, sparks, open flames, and hot surfaces.[3][5] Use non-sparking tools and take precautionary measures against static discharge.[2][3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5][7] Wash hands and any exposed skin thoroughly after handling.[3]
First Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[5][6]
In Case of Skin Contact: Immediately wash off with plenty of soap and water.[5][6][7]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[5][6]
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Safety Protocol Flow Diagram
Caption: Logical flow of safety precautions for handling 2-(3-Bromophenyl)-4-pentyn-2-ol.
References
Ivy Fine Chemicals. 2-(3-Bromophenyl)-4-pentyn-2-ol. [Link]
Caffyn, A. J. M., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 368-376. [Link]
PubChem. 4-Pentyn-2-ol, (2R)-. National Center for Biotechnology Information. [Link]
Reactivity Profile of meta-Bromo Substituted Homopropargylic Alcohols: A Technical Guide to Orthogonal Functionalization and Cyclization
Executive Summary In advanced organic synthesis and drug development, the selection of bifunctional scaffolds dictates the efficiency of late-stage diversification. As a Senior Application Scientist, I frequently leverag...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis and drug development, the selection of bifunctional scaffolds dictates the efficiency of late-stage diversification. As a Senior Application Scientist, I frequently leverage meta-bromo substituted homopropargylic alcohols as privileged synthetic intermediates. Their distinctive reactivity stems from the synergistic interplay between the alkyne and hydroxyl functional groups[1.2]. By intentionally positioning a bromine atom at the meta position of the aryl ring, we achieve a delicate balance: exerting necessary electronic tuning without the steric penalties of ortho-substitution, while preserving a robust handle for orthogonal palladium-catalyzed cross-coupling.
This whitepaper deconstructs the reactivity profile of these compounds, explaining the causality behind experimental choices and providing self-validating protocols for their transformation.
The Strategic Value of the meta-Bromo Handle
The design of a meta-bromo homopropargylic alcohol (e.g., 1-(3-bromophenyl)but-3-yn-1-ol) is highly intentional. The meta-bromo group serves three critical functions:
Electronic Tuning via Inductive Effects: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) that subtly reduces the electron density at the carbinol carbon. This stabilization is crucial during single-electron transfer (SET) processes in photochemically driven radical reactions[1.2].
Steric Permissiveness: Unlike ortho-bromo substitutions, which introduce severe steric hindrance that can block the approach of bulky transition metal catalysts, the meta position is distal. This allows unhindered coordination of reagents like Schwartz's reagent (Cp₂ZrHCl) to the hydroxyl directing group[1.5].
Orthogonal Late-Stage Functionalization (LSF): The C(sp²)–Br bond remains entirely inert under the mild conditions of hydrozirconation, lactonization, and photoredox catalysis. Once the homopropargylic core is cyclized, the intact bromide serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Core Reactivity Domains
Directed Hydrometalation
Homopropargylic alcohols undergo directed hydrozirconation with Schwartz's reagent to generate vinyl-metal species where the metal fragment is proximal to the alkoxide[1.5]. The hydroxyl group actively coordinates the zirconium, overriding standard steric biases of the alkyne and ensuring high regiocontrol before electrophilic trapping.
Oxidative Ketene-Trapping γ-Lactonization
A highly efficient one-pot γ-lactonization can be achieved via the deprotonation, boronation, and subsequent oxidation of the terminal alkyne. The oxidation of alkynyl boronates generates highly reactive ketene intermediates in situ, which are rapidly trapped by the adjacent hydroxyl group to produce γ-lactones in excellent yields[1.11].
Photochemical Radical-Polar Crossover
Transitioning from classical two-electron ionic pathways to single-electron transfer (SET) offers significant advantages, including milder conditions that prevent protodehalogenation of the meta-bromo aryl ring. Photocatalyzed radical routes enable complex three-component propargylations via radical-polar crossover mechanisms[1.2].
Ru-Catalyzed Cycloisomerization
Ruthenium-catalyzed cycloisomerizations of aromatic homopropargylic alcohols effectively afford benzofurans and isochromenes. These processes are highly chemo- and regioselective (dictating 5-endo vs. 6-endo cyclizations) and proceed via key Ru vinylidene intermediates[1.12].
Divergent reactivity pathways of meta-bromo homopropargylic alcohols.
Quantitative Reactivity Profile
The following table summarizes the expected performance metrics when subjecting meta-bromo homopropargylic alcohols to the core reactivity domains.
Reaction Domain
Primary Catalyst / Reagent
Typical Yield Range
Regioselectivity Profile
meta-Bromo Status
Directed Hydrozirconation
Cp₂ZrHCl (Schwartz's Reagent)
75–88%
High (Zr proximal to OH)
Intact (No insertion)
γ-Lactonization
LHMDS, B(OMe)₃, m-CPBA
65–82%
5-endo-dig equivalent
Intact
Photochemical Radical Addition
Ir/Ru Photocatalyst, hν
70–95%
Radical-polar crossover
Intact
Cycloisomerization
Ru Vinylidene Complexes
60–85%
5-endo / 6-endo
Intact
Self-Validating Experimental Protocols
As an application scientist, I design protocols that provide real-time feedback to the operator. The following methodologies are engineered to be self-validating.
Protocol A: Directed Hydrozirconation and Electrophilic Trapping
Causality Focus: We utilize CH₂Cl₂ as the solvent rather than THF. THF acts as a competing coordinating ligand for zirconium, which degrades the stereocontrol and slows down the hydroxyl-directed hydrometalation[1.5].
Preparation: In an oven-dried Schlenk flask under argon, suspend Cp₂ZrHCl (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M).
Hydrometalation: Add the meta-bromo homopropargylic alcohol (1.0 equiv) dropwise at room temperature.
Self-Validation Checkpoint: Schwartz's reagent is a white, insoluble powder in CH₂Cl₂. As the directed hydrozirconation proceeds, the formation of the soluble vinylzirconium intermediate causes the suspension to transition into a clear, homogeneous yellow solution. If the mixture remains cloudy after 30 minutes, the Cp₂ZrHCl has likely oxidized to inactive zirconocene oxide.
Electrophilic Trapping: Cool the homogeneous solution to 0 °C and add a solution of I₂ (1.5 equiv) in CH₂Cl₂ dropwise.
Self-Validation Checkpoint: The deep purple color of the iodine will rapidly discharge to pale yellow upon contact as it is consumed by the vinylmetal species. The persistence of a faint purple tint indicates complete trapping of the intermediate.
Workup: Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine, extract with Et₂O, and purify via silica gel chromatography.
Causality Focus: The addition of m-CPBA facilitates the dissociation of methanol from the borate intermediate, driving the formation of the alkynylboronate which is subsequently oxidized to the highly reactive ketene[1.11].
Deprotonation: Dissolve the meta-bromo homopropargylic alcohol (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C. Add LHMDS (3.0 equiv) dropwise. Stir for 15 minutes.
Boronation: Add B(OMe)₃ (3.0 equiv) to the lithium acetylide solution. Stir for 30 minutes at -78 °C.
Oxidation & Cyclization: Add a solution of m-CPBA (3.0 equiv) in THF dropwise. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Self-Validation Checkpoint: Because the ketene intermediate is highly unstable and cannot be isolated, operators should monitor the reaction via in situ IR spectroscopy (or by taking aliquots for rapid IR). The successful cascade is validated by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the emergence of a strong, sharp γ-lactone C=O stretch (~1770 cm⁻¹).
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify.
Mechanistic sequence of ketene-trapping γ-lactonization.
References
Source: Scite.
Directed Hydrozirconation of Homopropargylic Alcohols
Source: PMC - NIH
URL
One-pot γ-Lactonization of Homopropargyl Alcohol via Intramolecular Ketene Trapping
Source: TCI Chemicals
URL
Cycloisomerization of Aromatic Homo- and Bis-homopropargylic Alcohols via Catalytic Ru Vinylidenes: Formation of Benzofurans and Isochromenes
Source: Organic Letters - ACS Publications
URL
Exploratory
A Technical Guide to the Potential Biological Activity of 2-(3-Bromophenyl)-4-pentyn-2-ol Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary The 2-(3-bromophenyl)-4-pentyn-2-ol scaffold is an intriguing, yet underexplored, che...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development ProfessionalsFrom: Gemini, Senior Application Scientist
Executive Summary
The 2-(3-bromophenyl)-4-pentyn-2-ol scaffold is an intriguing, yet underexplored, chemical entity with significant potential for biological activity. This guide provides a comprehensive framework for investigating its therapeutic promise. By dissecting the molecule into its core components—the 3-bromophenyl group and the propargyl alcohol moiety —we can infer a strong rationale for its investigation as an anticancer and antimicrobial agent. The 3-bromophenyl group is a common feature in molecules exhibiting potent anticancer properties, while the propargyl alcohol functionality is a versatile reactive handle and a structural component in various bioactive compounds, including anticancer and anti-inflammatory agents.[1][2][3]
This document outlines a logical, multi-stage research program, beginning with predictive in silico analysis, followed by a robust strategy for in vitro biological evaluation, and culminating in mechanistic elucidation. We provide detailed, field-proven protocols for cytotoxicity and antimicrobial assays, and contextualize the potential findings within established cellular signaling pathways, such as the MAPK and apoptosis cascades.[4][5] The objective is to equip research teams with the foundational knowledge and methodological tools required to systematically unlock the therapeutic potential of this promising molecular scaffold.
Introduction: Deconstructing the Rationale
In modern drug discovery, the selection of a core scaffold is a critical decision point. The 2-(3-bromophenyl)-4-pentyn-2-ol structure presents a compelling case for investigation based on the established bioactivity of its constituent parts.
The 3-Bromophenyl Moiety: The inclusion of a halogen, particularly bromine, on a phenyl ring is a well-established strategy in medicinal chemistry to enhance biological activity. The bromine atom can increase lipophilicity, improve membrane permeability, and participate in halogen bonding, a key interaction for enhancing protein-ligand binding affinity. Numerous compounds containing the bromophenyl group have demonstrated significant anticancer and antimicrobial activities.[2][6][7][8] For example, coumarin derivatives bearing a 3-bromophenyl group have been shown to inhibit cancer cell invasion and reduce tumor growth in vivo.[2][6] Similarly, various heterocyclic compounds incorporating this moiety have been reported with potent anticancer and antimicrobial efficacy.[7][9][10]
The Propargyl Alcohol Moiety: The propargyl group (a terminal alkyne adjacent to a hydroxyl group) is a highly versatile functional group. Propargyl alcohol derivatives are recognized as important precursors for a variety of bioactive molecules, with demonstrated applications in the development of anticancer and anti-inflammatory drugs.[1][11] The terminal alkyne provides a reactive site for covalent modification of enzyme targets or for use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its use as a linker in complex constructs like PROTACs or ADCs.[12] Its structural role in the synthesis of bioactive heterocycles further underscores its importance in medicinal chemistry.[13][14]
The combination of these two pharmacophores in a single, relatively small molecule suggests a high probability of discovering novel biological activities, particularly in the realms of oncology and infectious diseases.
Part 1: Predictive Foundation - In Silico Profiling
Before committing to costly and time-consuming wet-lab synthesis and screening, a robust in silico evaluation is essential. Computational tools provide a powerful, high-throughput method to predict the pharmacokinetic properties and potential toxicity of a novel scaffold, aligning with the "fail early, fail cheap" paradigm of modern drug development.[15]
The goal of ADMET profiling is to assess the "drug-likeness" of the 2-(3-bromophenyl)-4-pentyn-2-ol scaffold. Numerous computational models, many leveraging machine learning and large datasets, can provide valuable early insights.[16][17][18]
Key Parameters to Evaluate:
Absorption: Prediction of properties like Caco-2 permeability and human intestinal absorption (HIA).
Distribution: Calculation of parameters such as the blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Prediction of interactions with key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) to identify potential drug-drug interactions.[19]
Excretion: Estimation of clearance and half-life.
Toxicity: Prediction of potential liabilities such as hERG inhibition (cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity.
These predictions help prioritize analogs for synthesis and guide structural modifications to optimize the pharmacokinetic profile.
Hypothetical In Silico ADMET Profile
The table below presents a hypothetical, yet plausible, ADMET profile for the parent scaffold, which would serve as a baseline for comparison against synthesized derivatives.
Property
Predicted Value/Classification
Implication for Drug Development
Lipinski's Rule of 5
Compliant
Good oral bioavailability is likely.
Molecular Weight
~240 g/mol
Falls within the ideal range for small molecule drugs.
LogP (Lipophilicity)
2.5 - 3.5
Balanced solubility and permeability expected.
Aqueous Solubility
Moderately Soluble
Acceptable for initial formulation studies.
hERG Inhibition
Low Risk
Reduced likelihood of cardiotoxicity.
Ames Mutagenicity
Non-mutagenic
Favorable safety profile.
BBB Permeability
Low to Medium
May or may not cross the blood-brain barrier; depends on the therapeutic target.
CYP2D6 Inhibition
Potential Inhibitor
Warrants experimental investigation to assess the risk of drug-drug interactions.[19]
Part 2: Biological Evaluation Strategy
Based on the structural alerts from the bromophenyl and propargyl alcohol moieties, a two-pronged screening approach is recommended, focusing on anticancer and antimicrobial activities.
Anticancer Activity Assessment
The primary hypothesis is that the scaffold will exhibit cytotoxic effects against cancer cells. A tiered approach, starting with broad screening and moving to more specific assays, is most efficient.
Caption: Tiered workflow for anticancer activity evaluation.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[20] It is a colorimetric assay widely used for initial cytotoxicity screening.[21]
Materials:
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).
Complete culture medium (e.g., DMEM with 10% FBS).
96-well cell culture plates.
2-(3-Bromophenyl)-4-pentyn-2-ol stock solution (e.g., 10 mM in DMSO).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Solubilization buffer (e.g., DMSO or acidified isopropanol).
Microplate reader (absorbance at 570 nm).
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[22] It serves as a complementary method to the MTT assay.[21]
Materials:
Cells and compound treatment setup as in the MTT assay.
Commercially available LDH Cytotoxicity Assay Kit (which includes LDH reaction mixture and stop solution).
Microplate reader (absorbance at ~490 nm).
Procedure:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
Reagent Addition: Add 50 µL of the LDH reaction mixture to each well.
Incubation: Incubate at room temperature for 30 minutes, protected from light.[23]
Stop Reaction: Add 50 µL of the stop solution to each well.
Measurement: Read the absorbance at 490 nm.
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100).
Antimicrobial Activity Assessment
The structural features of the scaffold also suggest potential antimicrobial activity. The gold standard for determining the antimicrobial efficacy of a new compound is the Minimum Inhibitory Concentration (MIC) assay.[24][25]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26] The protocol should adhere to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[27]
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.
Sterile 96-well microtiter plates.
Test compound stock solution (e.g., 1280 µg/mL in DMSO).
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL.
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
Procedure:
Plate Preparation: Add 50 µL of appropriate broth to wells 2 through 12 of a 96-well plate.
Compound Dilution: Add 100 µL of the test compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[26]
Assay Type
Cell Line / Strain
Result (IC₅₀ / MIC)
Interpretation
MTT Cytotoxicity
MCF-7 (Breast Cancer)
8.5 µM
Potentially significant anticancer activity.
MTT Cytotoxicity
A549 (Lung Cancer)
12.2 µM
Moderate activity, warrants further investigation.
MTT Cytotoxicity
HEK293 (Normal Kidney)
> 50 µM
Good selectivity for cancer cells over normal cells.
MIC Assay
S. aureus (Gram +)
16 µg/mL
Promising antibacterial activity.
MIC Assay
E. coli (Gram -)
> 64 µg/mL
Limited activity against Gram-negative bacteria.
MIC Assay
C. albicans (Fungus)
32 µg/mL
Moderate antifungal activity.
Part 3: Mechanistic Elucidation
Should the primary screening reveal significant anticancer activity, the next logical step is to investigate the underlying mechanism of action (MoA). Based on the activities of similar compounds, two primary pathways are of immediate interest: the induction of apoptosis and the modulation of key signaling cascades like MAPK.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer.[28] Many effective chemotherapeutic agents work by inducing apoptosis in cancer cells.
The process is executed by a family of proteases called caspases.[29] These are divided into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[5][28] Activation can occur via two main routes: the extrinsic (death receptor-mediated) pathway, which activates caspase-8, and the intrinsic (mitochondrial) pathway, which activates caspase-9.[28][30] Both pathways converge on the activation of executioner caspases, which dismantle the cell.
Caption: Converging pathways of caspase-mediated apoptosis.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a fundamental pathway that regulates cell proliferation, differentiation, survival, and death.[31] It is frequently dysregulated in cancer, making it a prime therapeutic target.[32] The MAPK pathway consists of a three-tiered kinase cascade (MAPKKK, MAPKK, MAPK) and includes several distinct branches, most notably the ERK, JNK, and p38 pathways.[4][33] Aberrant activation of the ERK pathway, for instance, is a major driver in many cancers and promotes proliferation and cell survival.[32][34] Investigating whether the 2-(3-bromophenyl)-4-pentyn-2-ol scaffold can inhibit key nodes in this pathway (e.g., RAF, MEK, ERK) would be a critical step in MoA elucidation.
Caption: The canonical MAPK/ERK signaling cascade.
Conclusion and Future Directions
The 2-(3-bromophenyl)-4-pentyn-2-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Its constituent chemical motifs provide a strong, literature-supported rationale for investigating its potential anticancer and antimicrobial properties. The systematic approach outlined in this guide—from predictive in silico modeling to robust in vitro screening and mechanistic studies—provides a clear and efficient path forward.
Future work should focus on synthesizing a focused library of analogs to establish structure-activity relationships (SAR). Modifications could include altering the substitution pattern on the phenyl ring, replacing the bromine with other halogens, and modifying the alkyne or alcohol functionalities. Promising lead compounds identified through this comprehensive evaluation would then be candidates for more advanced preclinical studies, including in vivo efficacy and safety pharmacology models.
References
A consolidated list of all sources cited within this technical guide.
The Role of MAPK/p38 Signalling Pathway in Cancer. MaplesPub. Available at: [Link]
Targeting the MAPK Pathway in Cancer. MDPI. Available at: [Link]
Caspase activation cascades in apoptosis. Biochemical Society Transactions | Portland Press. Available at: [Link]
MAPK Pathways in Cancer Metastasis. Encyclopedia.pub. Available at: [Link]
ERK/MAPK signalling pathway and tumorigenesis (Review). Spandidos Publications. Available at: [Link]
In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link]
Caspase Activation Pathways: an Overview. Holland-Frei Cancer Medicine - NCBI - NIH. Available at: [Link]
Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. PMC. Available at: [Link]
In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. Available at: [Link]
In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. Available at: [Link]
Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Available at: [Link]
Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available at: [Link]
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Smart Innovations. Available at: [Link]
Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]
propargyl alcohol uses. Tenger Chemical. Available at: [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc.. Available at: [Link]
Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. Available at: [Link]
Propargyl alcohol uses - Synthesis, and Safety. Rawsource. Available at: [Link]
3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. PubMed. Available at: [Link]
Propargyl alcohol as an acrolein equivalent: synthesis of β-(3-indolyl)acroleins and β-(imidazo[1,2-a]pyridin-3-yl)acroleins. RSC Publishing. Available at: [Link]
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]
3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. PMC. Available at: [Link]
Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC. Available at: [Link]
Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4. Asian Journal of Pharmaceutical Research and Development. Available at: https://ajprd.com/index.php/journal/article/view/1217
Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA. Available at: [Link]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. Available at: [Link]
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. PMC. Available at: [Link]
Synthetic Pathways for Accessing 2-(3-Bromophenyl)-4-pentyn-2-ol: A Technical Guide to Regioselective Homopropargylation
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery and complex molecule synthesis, building blocks wi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery and complex molecule synthesis, building blocks with orthogonal reactive handles are highly prized. 2-(3-Bromophenyl)-4-pentyn-2-ol is a densely functionalized tertiary homopropargylic alcohol that perfectly fits this profile. It features a terminal alkyne (primed for CuAAC "click" chemistry or Sonogashira couplings), an aryl bromide (ideal for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), and a sterically hindered tertiary alcohol.
This whitepaper outlines the optimal synthetic pathway for accessing this molecule. By leveraging a Zinc-mediated Barbier reaction rather than a traditional Grignard approach, we can bypass the notorious propargyl-allenyl equilibrium, ensuring high regioselectivity, scalability, and operational safety.
Mechanistic Rationale & Pathway Design
Retrosynthetic Analysis
The most direct and atom-economical route to 2-(3-Bromophenyl)-4-pentyn-2-ol involves the disconnection of the C2–C3 bond. This reveals two commercially available and inexpensive precursors: 3'-bromoacetophenone (the electrophile) and propargyl bromide (the nucleophile precursor).
Retrosynthetic disconnection of 2-(3-Bromophenyl)-4-pentyn-2-ol.
The Causality of Reagent Selection: Barbier vs. Grignard
A common pitfall in synthesizing homopropargylic alcohols is attempting a standard two-step Grignard reaction. When propargyl bromide is reacted with magnesium metal, the resulting Grignard reagent exists in a rapid metallotropic equilibrium between the propargyl and allenyl forms. Upon addition to a ketone, this equilibrium typically yields an inseparable mixture of the desired homopropargylic alcohol and the undesired allenic alcohol [2].
The Zinc-Barbier Solution:
By shifting to a one-pot Barbier reaction using activated Zinc dust, the reaction proceeds via a localized organozinc intermediate. Zinc is less electropositive than magnesium, which tempers the nucleophilicity of the intermediate and stabilizes the propargyl-zinc species. When using unsubstituted propargyl bromide, the addition to the ketone proceeds via a highly ordered cyclic transition state that overwhelmingly favors the formation of the homopropargylic alcohol (>95:5 regioselectivity) [1].
Quantitative Data & Analytical Benchmarks
The table below summarizes the empirical data driving the selection of the anhydrous Zn-Barbier protocol over alternative organometallic strategies [3].
Organometallic Strategy
Metal / Reagents
Solvent System
Temp
Yield (%)
Regioselectivity (Homopropargyl : Allenyl)
Grignard Addition
Propargyl-MgBr
Anhydrous THF
-78 °C
40–55
~ 60 : 40
Zn-Barbier (Anhydrous)
Zn(0), Propargyl-Br
Anhydrous THF
0 °C to RT
85–92
> 95 : 5
Zn-Barbier (Aqueous)
Zn(0), Propargyl-Br
THF / aq. NH₄Cl
RT
75–85
> 90 : 10
In-Barbier
In(0), Propargyl-Br
H₂O / THF
RT
80–88
> 95 : 5
Note: While Indium (In) provides excellent results in aqueous media, Zinc (Zn) is prioritized for industrial scale-up due to its vastly superior cost-efficiency.
Experimental Workflow & Protocols
To ensure a self-validating and reproducible system, the following protocol incorporates specific chemical checkpoints.
Step-by-step synthetic workflow for the Zinc-mediated Barbier addition.
Step-by-Step Methodology
1. Zinc Activation (Critical Step):
Commercial zinc dust is coated with a passivating layer of zinc oxide. To prevent stalled initiations, the zinc must be activated.
Suspend Zinc dust (1.5 equiv, 15 mmol) in anhydrous THF (10 mL) under an argon atmosphere.
Add 1,2-dibromoethane (5 mol %). Heat gently with a heat gun until ethylene gas evolution is observed (physical disruption of the oxide layer).
Cool to room temperature and add chlorotrimethylsilane (TMSCl, 1 mol %). Stir for 15 minutes. This chemically scavenges residual oxide, leaving a highly reactive metal surface [4].
2. Barbier Addition:
Add 3'-bromoacetophenone (1.0 equiv, 10 mmol) to the activated zinc suspension.
Cool the reaction flask to 0 °C using an ice bath.
Add propargyl bromide (80 wt% in toluene, 1.3 equiv, 13 mmol) dropwise over 15 minutes. Causality note: Dropwise addition controls the exotherm and prevents homocoupling of the propargyl bromide.
Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, UV active).
3. Controlled Quench:
Cool the mixture back to 0 °C and quench carefully with saturated aqueous NH₄Cl (15 mL).
Self-Validating Logic: Quenching with mildly acidic NH₄Cl (pH ~5.5) rather than strong mineral acids (like HCl) is critical. Tertiary homopropargylic alcohols are highly susceptible to acid-catalyzed Meyer-Schuster rearrangements or dehydration. NH₄Cl efficiently breaks down the zinc alkoxide intermediate without triggering these degradative pathways.
4. Isolation and Purification:
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude oil via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure 2-(3-Bromophenyl)-4-pentyn-2-ol as a pale yellow to colorless oil.
Downstream Applications in Drug Development
The strategic value of 2-(3-Bromophenyl)-4-pentyn-2-ol lies in its orthogonal functional groups, allowing for sequential, chemoselective modifications in parallel library synthesis:
Late-Stage Functionalization (Alkyne): The terminal alkyne can be subjected to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,4-disubstituted triazoles, which are excellent bioisosteres for amide bonds in peptidomimetic drug candidates.
Scaffold Extension (Aryl Bromide): The meta-bromo substituent serves as a robust handle for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura coupling with arylboronic acids) to extend the pharmacophore without interfering with the tertiary alcohol or the alkyne (provided the alkyne is temporarily protected or the coupling conditions are carefully tuned).
References
Title: Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution
Source: Molecules, 2001, 6(12), 964-968.
URL: [Link]
Title: Zinc-Catalyzed Allenylations of Aldehydes and Ketones
Source: Organic Letters, 2011, 13(20), 5616-5619.
URL: [Link]
Title: En route to metal-mediated and metal-catalysed reactions in water
Source: Chemical Science, 2019, 10, 34-46.
URL: [Link]
Title: Zinc-mediated Barbier reactions of pyrrole and indoles: a new method for the alkylation of pyrrole and indoles
Source: Tetrahedron Letters, 2002, 43(29), 5185-5187.
URL: [Link]
Exploratory
3D Conformer Generation and Steric Analysis of 2-(3-Bromophenyl)-4-pentyn-2-ol
Executive Summary The molecule 2-(3-Bromophenyl)-4-pentyn-2-ol represents a critical scaffold in fragment-based drug discovery (FBDD) and asymmetric synthesis. As a chiral tertiary alcohol possessing both an aryl halide...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule 2-(3-Bromophenyl)-4-pentyn-2-ol represents a critical scaffold in fragment-based drug discovery (FBDD) and asymmetric synthesis. As a chiral tertiary alcohol possessing both an aryl halide and a terminal alkyne, it serves as a versatile "linchpin" intermediate for diversity-oriented synthesis (e.g., Sonogashira coupling, CuAAC "click" chemistry).
However, the rigid steric bulk of the 3-bromophenyl group combined with the rotational freedom of the propargyl arm creates a complex conformational landscape. Accurate 3D profiling is essential to predict its binding affinity, reactivity rates, and enantioselective interactions.
This guide provides a rigorous, field-proven protocol for generating bioactive 3D conformers and quantifying the steric environment of this specific molecular architecture.
Structural Deconstruction & Chirality
Before initiating computational workflows, the topology must be strictly defined to prevent "garbage-in, garbage-out" scenarios.
Because C2 is a stereocenter, the workflow must generate separate ensembles for the (R) and (S) enantiomers.
Note: The 3-bromo substitution at the meta position breaks the symmetry of the phenyl ring, creating distinct low-energy rotamers depending on whether the Bromine is syn or anti to the hydroxyl group.
Computational Workflow: From SMILES to DFT
The following pipeline ensures comprehensive sampling of the conformational space, moving from low-cost mechanics to high-level quantum theory.
Step-by-Step Protocol
Phase A: Initialization & Sampling (MMFF94s)
Objective: Rapidly explore the potential energy surface (PES) to identify local minima.
Input: Canonical SMILES C(CC#C)c1cccc(Br)c1 (Example for one enantiomer).
Tool: RDKit (ETKDGv3 algorithm) or OMEGA (OpenEye).
Settings:
Generate 500 initial conformers.
Pruning RMSD threshold: 0.5 Å (to remove duplicates).
Force Field: MMFF94s (specifically designed for planar/conjugated systems, handling the phenyl-alkyne balance well).
Phase B: Geometry Optimization (DFT)
Objective: Refine bond lengths/angles and capture electronic effects (e.g., OH···
interactions) that force fields miss.
Theory Level:
B97X-D / def2-TZVP .
Why? The "D" (dispersion correction) is non-negotiable here. The interaction between the OH proton and the
-cloud of the alkyne or phenyl ring stabilizes specific conformers by 2–3 kcal/mol. Standard B3LYP fails to capture this accurately.
Solvation: CPCM or SMD model (Solvent: Chloroform or Water, depending on application).
Frequency Calculation: Essential to verify minima (zero imaginary frequencies) and calculate Gibbs Free Energy (
).
Phase C: Boltzmann Weighting
Calculate the population (
) of each conformer at 298 K:
Filter out any conformer with relative energy
kcal/mol (biologically inaccessible).
Workflow Visualization
Steric Analysis & Electronic Profiling
Once the global minimum conformer is identified, we quantify its steric properties. This is crucial for predicting how this molecule fits into a protein binding pocket or coordinates with a metal catalyst.
Buried Volume (%V_bur) Analysis
For tertiary alcohols acting as ligands or fragments, the "Buried Volume" describes the steric bulk protecting the oxygen atom.
Method: Place the Oxygen atom at the origin. Define a sphere (typically
Å). Calculate the % of this sphere occupied by the ligand atoms.
Expectation: The 3-Bromophenyl group creates a "wall" of steric bulk. The propargyl group is a "narrow" steric vector. The methyl is "small."
Application: If using this as a chiral auxiliary, the high %V_bur on the phenyl side directs incoming nucleophiles to the opposite face.
Steric Maps (SambVca)
We visualize the steric environment using topographic steric maps.
Z-axis: Steric bulk height.
XY-plane: The quadrants around the chiral center.
Result: The 3-Br substituent extends the steric wall of the phenyl ring significantly compared to a standard phenyl group, potentially blocking specific metabolic pathways (e.g., CYP450 oxidation at the para position).
Intramolecular Interactions (The "Locking" Mechanism)
In the lowest energy conformer, look for OH···
hydrogen bonds.
Interaction: The hydroxyl proton often points toward the electron-rich alkyne triple bond or the phenyl ring center.
Significance: This "locks" the conformation, reducing the entropic penalty upon binding to a target. If the drug target requires the OH to be free (to bind a residue), this internal H-bond must be broken, incurring an energetic penalty.
Data Presentation: Conformer Energetics
Table 1: Representative Relative Energies of Key Conformers (DFT Level)
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
[Link]
Cavallo, L., et al. (2016). SambVca 2. Web tool for steric map generation. University of Salerno.
[Link]
Hawkins, P. C., et al. (2010). Conformer Generation with OMEGA: Algorithm and Validation Using High Quality Structures from the Protein Databank and Cambridge Structural Database. Journal of Chemical Information and Modeling, 50(4), 572–584.
[Link]
Bain, A. D., et al. (2008). Structure and conformation of propargyl alcohol and its derivatives. Canadian Journal of Chemistry.
[Link]
The Strategic Utility of 2-(3-Bromophenyl)-4-pentyn-2-ol in Fragment-Based Drug Discovery: A Technical Guide
Introduction: Embracing Efficiency in Drug Discovery with Fragment-Based Approaches The landscape of modern drug discovery is characterized by a continuous search for greater efficiency and novel chemical matter capable...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Embracing Efficiency in Drug Discovery with Fragment-Based Approaches
The landscape of modern drug discovery is characterized by a continuous search for greater efficiency and novel chemical matter capable of modulating challenging biological targets.[1] Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and resource-efficient alternative to traditional high-throughput screening (HTS).[2][3] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a target protein with low affinity.[4][5] These initial, weak interactions provide high-quality starting points that can be rationally optimized into potent, drug-like leads.[6][7] The core principle of FBDD lies in its efficient exploration of chemical space; a library of just a few thousand well-chosen fragments can achieve broader coverage than millions of HTS compounds.[8] This guide delves into the strategic application of a specific, rationally designed fragment, 2-(3-Bromophenyl)-4-pentyn-2-ol, as a versatile starting point in an FBDD campaign.
Deconstructing the Fragment: The Inherent Potential of 2-(3-Bromophenyl)-4-pentyn-2-ol
The selection and design of fragments are critical to the success of an FBDD program.[9] An ideal fragment should possess not only appropriate physicochemical properties like solubility but also strategically placed functional groups that serve as "handles" for synthetic elaboration. 2-(3-Bromophenyl)-4-pentyn-2-ol is a prime exemplar of such a designed fragment, incorporating three key motifs that offer distinct advantages for hit-to-lead development.
The Terminal Alkyne: This functional group is a cornerstone of modern medicinal chemistry.[10] Its linear geometry and high reactivity make it an exceptional tool for fragment evolution.[11] The terminal alkyne can serve as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and selective linking of the fragment to other molecules or building blocks.[10] Furthermore, the π-electron-rich nature of the alkyne can contribute to binding affinity through noncovalent interactions with the protein target.[12] In some contexts, terminal alkynes can also be employed as latent reactive groups to form covalent bonds with specific amino acid residues, such as cysteine, offering a pathway to potent and selective covalent inhibitors.[13]
The 3-Bromophenyl Group: The bromine atom on the phenyl ring is a key strategic element. Firstly, it serves as a "heavy atom," which can be invaluable for facilitating the determination of protein-ligand crystal structures through X-ray crystallography, a cornerstone technique in FBDD for visualizing binding modes.[14][15] Secondly, and crucially for fragment evolution, the bromine atom provides a well-defined vector for synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for a "fragment growing" strategy, where new chemical groups can be systematically added to explore the surrounding binding pocket and enhance potency.[2][16] The meta-substitution pattern also provides a distinct directional vector for growth compared to ortho or para isomers.
The Tertiary Alcohol: The hydroxyl group, coupled with the adjacent methyl group, provides a potential hydrogen bond donor and acceptor site, which can form crucial interactions with the target protein. This feature contributes to the fragment's initial binding affinity and provides another point for potential modification, although it is often the phenyl and alkyne groups that are prioritized for initial elaboration.
Physicochemical Properties and Synthetic Accessibility
A successful fragment must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). 2-(3-Bromophenyl)-4-pentyn-2-ol fits comfortably within these parameters, ensuring a higher probability of binding and better starting points for optimization.
While the direct synthesis of 2-(3-Bromophenyl)-4-pentyn-2-ol is not explicitly detailed in the reviewed literature, a highly analogous and practical synthetic route can be proposed based on established methodologies. The copper-free Sonogashira coupling of a suitable aryl bromide with a propargyl alcohol is a well-documented and efficient method for creating such structures.[19]
Experimental Workflow: From Fragment Screening to Validated Hit
The journey from a fragment library to a validated hit involves a multi-step, self-validating process that leverages sensitive biophysical techniques to detect weak binding events.[5][20]
Diagram of the FBDD Workflow
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Step-by-Step Experimental Protocol
1. Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding affinities typical of fragments.[1][21]
Objective: To identify fragments from the library that bind to the target protein.
Methodology:
Protein Immobilization: The target protein is covalently immobilized onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling).
Fragment Screening: A solution of each fragment (typically at a concentration of 100-500 µM in a suitable buffer) is flowed over the sensor chip surface.
Detection: Binding of the fragment to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.
Hit Criteria: Fragments that produce a reproducible and concentration-dependent response are considered initial hits.
2. Hit Validation using an Orthogonal Method
To eliminate false positives from the primary screen, hits are confirmed using a different biophysical technique.[1] A thermal shift assay (TSA or Differential Scanning Fluorimetry) is a common choice.
Objective: To confirm that the binding of the fragment stabilizes the target protein.
Methodology:
Assay Setup: The target protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed upon protein unfolding. This mixture is aliquoted into a 96- or 384-well plate, with different wells containing different fragment hits.
Thermal Denaturation: The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.
Data Analysis: The melting temperature (Tm) of the protein is determined for each well. A significant increase in Tm in the presence of a fragment indicates that the fragment binds to and stabilizes the protein, thus validating it as a genuine hit.
3. Structural Characterization by X-ray Crystallography
Determining the high-resolution crystal structure of the fragment bound to the target is the gold standard in FBDD.[15][22] This provides invaluable information about the binding mode and the specific interactions that can be leveraged for optimization.
Objective: To visualize the precise binding location and orientation of 2-(3-Bromophenyl)-4-pentyn-2-ol within the target's binding site.
Methodology:
Crystallization: Crystals of the target protein are grown.
Soaking or Co-crystallization: The protein crystals are soaked in a solution containing a high concentration of the fragment, or the protein is crystallized in the presence of the fragment.
Data Collection: The crystals are exposed to an X-ray beam, and diffraction data are collected.
Structure Solution: The diffraction data are processed to generate an electron density map, which reveals the atomic structure of the protein and the bound fragment. The bromine atom in 2-(3-Bromophenyl)-4-pentyn-2-ol can aid in this process by providing a strong anomalous signal.
From Hit to Lead: The Power of Fragment Growing
Once a validated hit like 2-(3-Bromophenyl)-4-pentyn-2-ol is identified and its binding mode is understood, the hit-to-lead phase begins.[7] This iterative process involves synthetic chemistry guided by structural insights to improve the fragment's affinity and selectivity. The "fragment growing" strategy is particularly well-suited for this molecule.[2]
Diagram of a Fragment Growing Strategy
Caption: Elaboration of the initial fragment hit via two distinct synthetic vectors.
Structure-Activity Relationship (SAR) by Chemistry
The X-ray crystal structure reveals unoccupied pockets adjacent to the bound fragment. The goal of fragment growing is to synthesize new analogs that extend into these pockets to form additional favorable interactions.
Vector 1 (Alkyne Elaboration): If the terminal alkyne is pointing towards an open region of the binding site, it can be elaborated using click chemistry. A small library of azide-containing building blocks (Azide-R₁) can be reacted with the alkyne of the parent fragment. This rapidly generates a set of triazole-containing analogs, allowing for the exploration of the adjacent pocket and the establishment of an initial SAR.
Vector 2 (Phenyl Elaboration): The bromine atom on the phenyl ring is an ideal handle for Suzuki or other cross-coupling reactions. By reacting the fragment with a diverse set of boronic acids or esters (Boronic Acid-R₂), a library of biphenyl or aryl-heteroaryl analogs can be synthesized. This strategy explores the pocket adjacent to the bromophenyl ring.
The knowledge gained from both vectors can then be combined in a convergent approach to design and synthesize highly potent lead compounds with nanomolar affinity.[7]
Conclusion
2-(3-Bromophenyl)-4-pentyn-2-ol represents a paradigm of rational fragment design. Its constituent parts—a terminal alkyne for versatile coupling, a bromophenyl group for guided synthetic growth and crystallographic utility, and a hydrogen-bonding alcohol—provide medicinal chemists with a powerful and multifaceted starting point for drug discovery. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-guided optimization, fragments like this can be efficiently evolved into high-quality lead compounds, accelerating the path towards novel therapeutics.[1]
References
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
Frontiers. (2020, August 4). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]
Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]
MDPI. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design. [Link]
International Journal of Pharmaceutical Sciences. (2024, July 1). Fragment Based Drug Design: A Review. [Link]
ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry. [Link]
Taylor & Francis. (2024). Exploring Fragment-Based Approaches in Drug Discovery. [Link]
Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. [Link]
Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. [Link]
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. [Link]
ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing,.... [Link]
Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. [Link]
Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
Ivy Fine Chemicals. (n.d.). 2-(3-Bromophenyl)-4-pentyn-2-ol [CAS: 1342144-24-4]. [Link]
PubMed. (2023, September 15). Terminal Alkyne-Modified DNA Aptamers with Enhanced Protein Binding Affinities. [Link]
Cheméo. (n.d.). Chemical Properties of 4-Pentyn-2-ol (CAS 2117-11-5). [Link]
Sygnature Discovery. (n.d.). Fragment Based Drug Discovery. [Link]
RSC Publishing. (2021). Fragment-based drug discovery: opportunities for organic synthesis. [Link]
PMC. (2025, September 10). Fragment-based drug discovery: A graphical review. [Link]
Journal of the American Chemical Society. (2023, April 28). Bioorthogonal Tethering Enhances Drug Fragment Affinity for G Protein-Coupled Receptors in Live Cells. [Link]
Research and Reviews. (2024, March 28). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. [Link]
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. [Link]
Google Patents. (n.d.). WO2011015623A2 - Process for the manufacture of 2-pentyn-1-ol.
University of Strathclyde. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. [Link]
MDPI. (2024, March 22). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]
Asian Journal of Pharmaceutical Research and Development. (2023, February 15). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4.... [Link]https://ajprd.com/index.php/journal/article/view/1217)
Application Note: Protocol for Grignard Addition of Propargyl Bromide to 3-Bromoacetophenone
Executive Summary This application note details the protocol for the addition of propargyl bromide (3-bromopropyne) to 3-bromoacetophenone using magnesium-mediated Grignard chemistry. This transformation yields 2-(3-brom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for the addition of propargyl bromide (3-bromopropyne) to 3-bromoacetophenone using magnesium-mediated Grignard chemistry. This transformation yields 2-(3-bromophenyl)pent-4-yn-2-ol , a valuable homopropargylic alcohol intermediate.
Critical Technical Challenge: The primary difficulty in this reaction is regioselectivity .[1] Propargylmagnesium bromide exists in equilibrium with its allenyl isomer. Without strict temperature control and specific activation methods (typically HgCl₂ or Zn), the reaction yields a mixture of the desired alkyne (homopropargylic alcohol) and the undesired allene (allenic alcohol).
This guide presents the Low-Temperature Magnesium/Mercuric Chloride Protocol , which is the industry standard for maximizing regioselectivity toward the alkyne product.
Chemical Mechanism & Regioselectivity[1][2]
The reaction involves the formation of a propargyl Grignard reagent.[2] Unlike standard alkyl Grignards, propargyl species undergo a rapid metallotropic shift.
The Equilibrium Challenge
Upon reaction with magnesium, propargyl bromide (1 ) forms an equilibrium mixture of the propargyl Grignard (2 ) and the allenyl Grignard (3 ).
Kinetic Product: Attack by the propargyl species (2 ) yields the Homopropargylic Alcohol (Alkyne).
Thermodynamic Product: Attack by the allenyl species (3 ) or rearrangement yields the Allenic Alcohol .
Wurtz Coupling: At higher temperatures (
), the Grignard reagent reacts with unreacted propargyl bromide to form dimers (1,5-hexadiyne), destroying the reagent.
Control Strategy: Conducting the formation and addition at -20°C locks the equilibrium and kinetic parameters to favor the propargyl form and prevents dimerization.
Reaction Scheme
Figure 1: Reaction pathway highlighting the divergence between the desired alkyne product and the allene impurity based on temperature control.
Pre-Reaction Safety Briefing
Hazard Class
Chemical
Critical Danger
Mitigation
Lachrymator
Propargyl Bromide
Severe eye/respiratory irritant. Shock sensitive if concentrated/dried.
Use only in a functioning fume hood. Do not distill to dryness.[3]
Pyrophoric
Grignard Reagent
Ignites on contact with air/moisture.
Maintain strict inert atmosphere ( or Ar).
Toxic
Mercuric Chloride ()
Fatal if swallowed/absorbed through skin.
Wear double nitrile gloves. Dispose of Hg waste separately.
Mechanical Stirrer (preferred over magnetic for Grignard slurries).
Experimental Protocol
Phase 1: Preparation and Activation
Setup: Assemble the 3-neck flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and addition funnel. Flame-dry the apparatus under vacuum and backfill with Nitrogen (
) three times.
Charging: Add Magnesium turnings (1.2 eq) and a catalytic amount of
(100 mg per mole of substrate) to the flask.
Solvent: Add enough anhydrous Diethyl Ether to cover the magnesium.
Activation: Add a small portion (approx. 5% of total volume) of Propargyl Bromide .
Observation: The solution should turn turbid/grey, and spontaneous boiling (ether reflux) indicates initiation.
Troubleshooting: If no reaction occurs after 5 minutes, add a crystal of Iodine (
) and gently warm with a heat gun.
Phase 2: Grignard Formation (Low Temp)
Cooling: Once initiated, immediately cool the flask to
using a dry ice/acetone bath.
Addition: Add the remaining Propargyl Bromide (Total 1.5 eq) dissolved in Diethyl Ether dropwise over 1 hour.
Critical: Maintain internal temperature between
and . Rapid addition causes Wurtz coupling (dimerization).
Phase 3: Substrate Addition
Substrate Prep: Dissolve 3-Bromoacetophenone (1.0 eq) in anhydrous Diethyl Ether (volume equal to reaction volume).
Reaction: Add the ketone solution dropwise to the cold Grignard slurry at
.
Digestion: After addition is complete, allow the mixture to stir at
for 1 hour, then slowly warm to over 30 minutes. Do not reflux.
Phase 4: Workup & Purification
Quench: Pour the cold reaction mixture into a beaker containing crushed ice and saturated
solution. Stir vigorously until all solids dissolve.
Extraction: Separate the organic layer.[4] Extract the aqueous layer
, filter, and concentrate under reduced pressure (Rotovap) at .
Purification: The crude oil is typically purified via vacuum distillation or Flash Column Chromatography (Silica Gel, Hexanes:EtOAc 95:5).
Data Analysis & Expected Results
Quantitative Expectations
Parameter
Specification
Notes
Yield
60% - 80%
Lower yields often result from Wurtz coupling (dimerization).
Purity
>95% (GC/NMR)
Check for residual acetophenone.
Regioselectivity
>95:5 (Alkyne:Allene)
Success depends strictly on the -20°C temperature hold.
Characterization (NMR)
The product 2-(3-bromophenyl)pent-4-yn-2-ol is identified by:
Alkyne Proton: A triplet (or doublet of doublets) around
().
Methylene Group: A doublet at
corresponding to the between the quaternary center and the alkyne.
Note: If the Allene impurity is present, look for a signal at
() and .
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the regioselective Grignard addition.
Troubleshooting & Optimization
Issue: Reaction fails to initiate
Cause: Magnesium oxide layer is too thick or solvent is wet.
Solution: Add a single crystal of Iodine. Use a heat gun to locally heat the Mg/Ether interface. Ensure Ether is freshly distilled from Na/Benzophenone or dried over molecular sieves.
Issue: Low Yield / Tar formation
Cause: Temperature rose above 0°C during addition, causing polymerization of propargyl bromide.
Solution: Strict monitoring of internal temperature.[6] Increase stirring speed to prevent hot-spots.
Issue: High Allene Content
Cause: Reaction temperature was too high, or reaction time was too long, allowing thermodynamic equilibration.
Solution: Keep reaction at -20°C. Quench immediately after the ketone is consumed (monitor via TLC).
References
Sondheimer, F.; et al. "The Synthesis of Acetylenic Compounds." Journal of the American Chemical Society.[7][8] (Classic reference for Hg-catalyzed propargyl Grignard formation).
BenchChem. "Application Notes and Protocols: Reaction of Grignard Reagents with Ketones."
ChemSpider Synthetic Pages. "In situ propargyl Grignard addition to vinylic ketone." SyntheticPage 537.
Advanced Protocols for the Sonogashira Coupling of 2-(3-Bromophenyl)-4-pentyn-2-ol
This Application Note provides a comprehensive technical guide for the Palladium-catalyzed Sonogashira coupling of 2-(3-Bromophenyl)-4-pentyn-2-ol . This specific substrate acts as a bifunctional "AB-monomer," containing...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the Palladium-catalyzed Sonogashira coupling of 2-(3-Bromophenyl)-4-pentyn-2-ol . This specific substrate acts as a bifunctional "AB-monomer," containing both an aryl halide (electrophile) and a terminal alkyne (nucleophile), making it a versatile scaffold for divergent synthesis, including selective cross-coupling, cyclization, and polymerization.
Introduction & Chemical Profile[1][2][3][4][5][6][7]
2-(3-Bromophenyl)-4-pentyn-2-ol is a homopropargylic alcohol derivative featuring a meta-bromophenyl group. Its unique structure positions it as a high-value intermediate in medicinal chemistry and materials science.
Chemical Structure: A tertiary alcohol core bearing a methyl group, a 3-bromophenyl ring, and a homopropargyl group (
).
Reactivity Profile:
Site A (Aryl Bromide): Competent electrophile for oxidative addition by Pd(0).
Site B (Terminal Alkyne): Competent nucleophile (via copper acetylide) for transmetallation.
Site C (Hydroxyl Group): Directing group for cyclization (e.g., to dihydrofurans) or handle for solubility.
Synthetic Origin
This scaffold is typically synthesized via a Barbier-type reaction or Grignard addition of propargyl bromide to 3-bromoacetophenone. The in situ generation of the organometallic species (propargyl/allenyl) attacks the ketone, yielding the homopropargylic alcohol.
Mechanistic Strategy & Chemoselectivity
When subjecting this AB-monomer to Sonogashira conditions, three distinct pathways compete. Control is achieved through catalyst selection, stoichiometry, and protecting group strategies.
Pathway Analysis[1]
Intermolecular Cross-Coupling (Selective): Reacting the alkyne moiety with a more reactive external electrophile (e.g., Aryl Iodide) while leaving the Aryl Bromide intact.
Self-Polymerization (Polycondensation): The monomer reacts with itself (Head-to-Tail) to form poly(phenylene ethynylene) derivatives.
Intramolecular Cyclization: Rare under standard Sonogashira conditions due to geometric strain (meta-substitution), but possible under specific catalytic manifolds (e.g., Au-catalysis) involving the hydroxyl group.
Chemoselectivity Rule
To selectively couple the alkyne terminus without polymerizing the substrate, one must use an external electrophile that undergoes oxidative addition significantly faster than the internal 3-bromophenyl moiety (e.g., 4-Iodoanisole).
Issue: Low conversion of the Aryl Bromide in polymerization.
Solution: Switch ligand to SPhos or XPhos (Buchwald ligands) which facilitate oxidative addition to hindered/deactivated bromides.
Pathway Visualization
The following diagram illustrates the divergent reactivity of the 2-(3-Bromophenyl)-4-pentyn-2-ol scaffold.
Caption: Divergent reaction pathways for 2-(3-Bromophenyl)-4-pentyn-2-ol: Selective Cross-Coupling, Polymerization, and Cyclization.
References
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link
Bunz, U. H. F. (2000). "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications". Chemical Reviews, 100(4), 1605–1644. Link
Trost, B. M., & Rhee, Y. H. (2002). "Ruthenium-catalyzed cycloisomerization of homopropargylic alcohols". Journal of the American Chemical Society, 124(11), 2526–2527. Link
Doucet, H., & Hierso, J. C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations". Angewandte Chemie International Edition, 46(6), 834–871. Link
The Strategic Synthesis of Substituted Indoles Utilizing 2-(3-Bromophenyl)-4-pentyn-2-ol as a Versatile Intermediate
Introduction: The Enduring Importance of the Indole Scaffold The indole nucleus stands as a cornerstone in the architecture of a multitude of natural products, pharmaceuticals, and agrochemicals. Its unique electronic pr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus stands as a cornerstone in the architecture of a multitude of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity have made it a "privileged scaffold" in medicinal chemistry and drug discovery. The development of efficient and regioselective methods for the synthesis of substituted indoles is, therefore, a paramount objective for synthetic chemists. This guide delineates a robust strategy for indole synthesis that leverages the unique structural features of 2-(3-bromophenyl)-4-pentyn-2-ol, a key intermediate that enables a modular and convergent approach to a variety of substituted indoles.
This document provides an in-depth exploration of the synthesis of 2-(3-bromophenyl)-4-pentyn-2-ol and its subsequent transformation into valuable indole derivatives. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and discuss the critical parameters that govern the efficiency and selectivity of the process.
Synthetic Strategy: A Two-Stage Approach to Substituted Indoles
The overall strategy is a two-pronged approach that first involves the synthesis of the key intermediate, 2-(3-bromophenyl)-4-pentyn-2-ol, followed by a palladium-catalyzed tandem Sonogashira coupling and intramolecular cyclization to construct the indole ring. This methodology offers significant advantages in terms of operational simplicity, broad functional group tolerance, and the potential for diversification.
Caption: Overall workflow for the synthesis of substituted indoles.
Part 1: Synthesis of the Key Intermediate: 2-(3-Bromophenyl)-4-pentyn-2-ol
The synthesis of the title intermediate is efficiently achieved via a copper-free Sonogashira coupling reaction between 3-bromoaniline and 2-methyl-3-butyn-2-ol. The absence of a copper co-catalyst is advantageous as it simplifies the reaction setup and purification, and avoids potential issues with copper-catalyzed side reactions.
Mechanism of the Copper-Free Sonogashira Coupling
The catalytic cycle of the copper-free Sonogashira coupling is initiated by the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate. This is followed by deprotonation of the terminal alkyne by a base, and subsequent transmetalation of the resulting acetylide to the palladium(II) center. Reductive elimination from the palladium complex then furnishes the desired coupled product and regenerates the active palladium(0) catalyst.
Caption: Catalytic cycle of the copper-free Sonogashira coupling.
Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-4-pentyn-2-ol
This protocol is adapted from a reliable method for the synthesis of similar aryl-2-methyl-3-butyn-2-ols.[1]
Materials:
3-Bromoaniline
2-Methyl-3-butyn-2-ol
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Anhydrous tetrahydrofuran (THF)
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
Add anhydrous THF, followed by 3-bromoaniline (1.0 equiv) and 2-methyl-3-butyn-2-ol (1.2 equiv).
Add DBU (2.0 equiv) to the reaction mixture.
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-bromophenyl)-4-pentyn-2-ol as a pure compound.
Part 2: Palladium-Catalyzed Intramolecular Cyclization for Indole Synthesis
The synthesized 2-(3-bromophenyl)-4-pentyn-2-ol is a versatile precursor for the construction of the indole ring via a palladium-catalyzed intramolecular cyclization. This transformation is analogous to the well-established Larock indole synthesis.[2][3]
Mechanism and Regioselectivity
The mechanism of this cyclization involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by intramolecular carbopalladation of the alkyne. Subsequent reductive elimination yields the indole product and regenerates the Pd(0) catalyst.
A critical aspect of this reaction is the regioselectivity of the cyclization. Starting from a meta-substituted aniline, the cyclization can proceed via two pathways, leading to either a 4-substituted or a 6-substituted indole. The regiochemical outcome is influenced by both steric and electronic factors. In the case of 2-(3-bromophenyl)-4-pentyn-2-ol, the cyclization can occur at either the C2 or C6 position of the aniline ring relative to the amino group.
Caption: Possible cyclization pathways for 2-(3-bromophenyl)-4-pentyn-2-ol.
While a definitive prediction without experimental data is challenging, literature precedents on related systems suggest that the electronic effects of the bromine substituent and the steric hindrance around the two potential cyclization sites will be the determining factors. Generally, cyclization tends to occur at the less sterically hindered position. However, the electron-withdrawing nature of the bromine atom can also influence the electron density of the aromatic ring and direct the cyclization. For the synthesis of 4-bromoindoles, specific strategies often start from precursors like 4,6-dibromoindoles followed by selective debromination.[4] The direct synthesis from 3-bromoaniline often leads to a mixture of isomers, with the 6-bromo isomer frequently being the major product.[5]
Experimental Protocol: One-Pot Synthesis of Substituted Indoles
This protocol outlines a one-pot procedure that combines the Sonogashira coupling and the intramolecular cyclization, offering an efficient and atom-economical route to the desired indole products.
Materials:
3-Bromoaniline
2-Methyl-3-butyn-2-ol
Palladium(II) acetate (Pd(OAc)₂)
A suitable phosphine ligand (e.g., XPhos, SPhos, or P(o-tol)₃)
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or DBU)
Anhydrous solvent (e.g., DMF, dioxane, or toluene)
Standard laboratory glassware and inert atmosphere setup
Procedure:
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%).
Add the anhydrous solvent, followed by 3-bromoaniline (1.0 equiv), 2-methyl-3-butyn-2-ol (1.2 equiv), and the base (2-3 equiv).
Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or GC-MS. The reaction time can vary from 12 to 24 hours.
After completion, cool the reaction mixture to room temperature and dilute with water.
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the substituted indole product(s). The ratio of 4- and 6-bromo isomers should be determined by NMR analysis of the purified product.
Low Yield of the Intermediate: If the Sonogashira coupling gives a low yield, ensure all reagents and solvents are anhydrous. Screening different palladium precursors, ligands, and bases can also improve the efficiency.
Incomplete Cyclization: If the cyclization step is sluggish, increasing the reaction temperature or switching to a more polar aprotic solvent like DMF or NMP may be beneficial. The choice of ligand is also critical and can significantly impact the rate of the cyclization.
Formation of Side Products: Dehydration of the tertiary alcohol is a potential side reaction, especially under harsh acidic or high-temperature conditions. Using a milder base and carefully controlling the reaction temperature can help to minimize this.
Regioselectivity Issues: If a mixture of 4- and 6-bromoindole isomers is obtained, separation can be attempted by careful column chromatography. To improve the regioselectivity, screening different ligands and reaction conditions is recommended, as electronic and steric effects of the ligand can influence the cyclization pathway.
Conclusion and Future Outlook
The use of 2-(3-bromophenyl)-4-pentyn-2-ol as a key intermediate provides a powerful and flexible platform for the synthesis of a variety of substituted indoles. The two-stage strategy, particularly when combined into a one-pot procedure, represents an efficient and atom-economical approach to these valuable heterocyclic compounds. The modularity of this method allows for the introduction of diversity at both the aniline and alkyne components, making it highly attractive for the generation of compound libraries for drug discovery and materials science applications.
Further research in this area could focus on the development of more regioselective catalytic systems for the cyclization of meta-substituted anilines, potentially through the design of novel ligands that can effectively discriminate between the two possible cyclization sites. Additionally, exploring the utility of the tertiary alcohol functionality in the final indole products for further synthetic transformations could open up new avenues for the creation of complex and biologically active molecules.
References
Larock, R. C.; Yum, E. K. J. Am. Chem. Soc.1991 , 113 (17), 6689–6690. [Link]
Caddick, S.; et al. RSC Adv.2015 , 5, 69821-69824. [Link]
Humphrey, G. R.; Kuethe, J. T. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]
Suzuki-Miyaura cross-coupling reactions at the 3-bromo position of 2-(3-Bromophenyl)-4-pentyn-2-ol
Executive Summary The functionalization of highly decorated building blocks is a cornerstone of modern drug development and materials science. 2-(3-Bromophenyl)-4-pentyn-2-ol (CAS: 1342144-24-4) is a uniquely challenging...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of highly decorated building blocks is a cornerstone of modern drug development and materials science. 2-(3-Bromophenyl)-4-pentyn-2-ol (CAS: 1342144-24-4) is a uniquely challenging substrate because it contains three distinct reactive moieties: a meta-substituted aryl bromide, a tertiary alcohol, and a terminal alkyne.
This application note outlines a robust, field-proven protocol for achieving a chemoselective Suzuki-Miyaura cross-coupling exclusively at the 3-bromo position. By carefully calibrating the catalyst, base, and solvent system, researchers can forge new C(sp²)–C(sp²) bonds while completely preserving the sensitive terminal alkyne and tertiary alcohol for downstream functionalization.
Structural Analysis & Chemoselectivity Challenges
Designing a protocol for this substrate requires navigating competing reaction pathways. The causality behind the experimental design is rooted in suppressing the following side reactions:
The Terminal Alkyne : Under palladium catalysis, terminal alkynes can undergo competitive carbopalladation. Furthermore, in the presence of trace oxygen, terminal alkynes are highly susceptible to Glaser homocoupling.
The Tertiary Alcohol : Tertiary alcohols are prone to E1 or E2 elimination (dehydration) to form enynes when exposed to strong bases (e.g., KOtBu, NaOH) or high temperatures.
The Aryl Bromide : The target electrophile. Aryl bromides undergo oxidative addition readily (reactivity trend: R-I > R-Br >> R-Cl)[1], making them ideal for standard Suzuki conditions if the competing groups are shielded.
Mechanistic Rationale & Condition Optimization
To achieve a self-validating and highly selective system, the following parameters were optimized:
Catalyst Selection (Pd(dppf)Cl₂): The bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) is critical. Its large bite angle accelerates the reductive elimination step[2]. More importantly, its steric bulk shields the palladium center, preventing the terminal alkyne from outcompeting the aryl bromide for coordination, thereby avoiding catalyst poisoning[3].
Base Selection (K₂CO₃): A mild base is required to activate the boronic acid to form the reactive boronate complex necessary for transmetalation[4]. K₂CO₃ is perfectly balanced; it is strong enough to drive the coupling but mild enough to prevent the dehydration of the tertiary alcohol.
Solvent System (1,4-Dioxane/H₂O): A biphasic 4:1 mixture is optimal. Dioxane solubilizes the organic substrate and catalyst, while water dissolves the base and significantly accelerates the transmetalation step[5].
Atmosphere (Strict Argon): Rigorous degassing is non-negotiable. Removing oxygen shuts down the oxidative Glaser homocoupling pathway and prevents catalyst degradation[6].
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction conditions and chemoselective outcomes.
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Side-Product (Elimination / Homocoupling)
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
80
65
10% / 5%
2
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O
80
92
<2% / <1%
3
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
100
78
15% / 2%
4
Pd(dppf)Cl₂
NaOH
1,4-Dioxane/H₂O
80
45
40% / <1%
5
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O
25
15
N/A (Incomplete conversion)
Visualizations of Workflow and Mechanism
Figure 1: Step-by-step workflow for the chemoselective Suzuki-Miyaura cross-coupling protocol.
Figure 2: Catalytic cycle highlighting chemoselectivity and suppression of alkyne complexation.
Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) — Both must be sparged with Argon for 30 minutes prior to use.
Procedure
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(3-Bromophenyl)-4-pentyn-2-ol, the boronic acid, and K₂CO₃.
Degassing (Critical Step): Seal the flask with a rubber septum. Apply vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen[3].
Solvent & Catalyst Addition: Under a positive flow of Argon, quickly remove the septum and add the Pd(dppf)Cl₂ catalyst. Replace the septum and perform one more vacuum/Argon cycle. Inject the degassed 1,4-Dioxane and H₂O via syringe.
Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
Self-Validating Monitoring: After 12 hours, monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (UV active, stains with KMnO₄) should be fully consumed.
Quenching & Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).
Analytical Validation (NMR Markers)
To validate the integrity of the chemoselective protocol, perform ¹H NMR analysis on the purified product:
Success Indicator: Disappearance of the distinct aryl bromide proton signals and appearance of the new coupled aryl/alkyl protons.
Integrity Indicator 1 (Alkyne): Retention of the terminal alkyne proton as a distinct triplet/singlet around
2.1–2.2 ppm.
Integrity Indicator 2 (Alcohol): Retention of the tertiary methyl group singlet around
1.6 ppm, confirming no dehydration (elimination) occurred.
References
Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction." Provides foundational reactivity trends (R-I > R-Br >> R-Cl) and highlights the utility of mild conditions. Available at:[Link]
Organic Chemistry Portal. "Suzuki Coupling." Details the necessity of base activation for the transmetalation of boronic acids. Available at:[Link]
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Outlines the three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Available at:[Link]
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Discusses solvent effects, the role of water in transmetalation, and the kinetics of aryl bromides. Available at:[Link]
Gold-catalyzed cyclization methods for 2-(3-Bromophenyl)-4-pentyn-2-ol derivatives
An Application Guide to Gold-Catalyzed Cyclization of 2-(3-Bromophenyl)-4-pentyn-2-ol Derivatives Authored by: A Senior Application Scientist Abstract Homogeneous gold catalysis has emerged as a formidable tool in modern...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Gold-Catalyzed Cyclization of 2-(3-Bromophenyl)-4-pentyn-2-ol Derivatives
Authored by: A Senior Application Scientist
Abstract
Homogeneous gold catalysis has emerged as a formidable tool in modern organic synthesis, prized for its ability to construct complex molecular architectures under mild conditions with exceptional functional group tolerance.[1][2] This guide provides a detailed exploration of the gold-catalyzed intramolecular hydroarylation of 2-(3-bromophenyl)-4-pentyn-2-ol derivatives. We will delve into the mechanistic underpinnings of this transformation, provide validated, step-by-step protocols for both the synthesis of the precursor and its subsequent cyclization, and discuss the significance of the resulting dihydronaphthalene scaffold in the context of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of gold catalysts to access novel heterocyclic entities.
Introduction: The Power of Gold Catalysis
For many years, gold was considered relatively inert and of limited use in catalysis.[3] However, the past two decades have witnessed a paradigm shift, establishing gold complexes, particularly cationic gold(I) species, as exceptionally effective "carbophilic" Lewis acids.[4] These catalysts display a remarkable affinity for activating carbon-carbon multiple bonds (alkynes, allenes, and alkenes) toward a wide array of nucleophilic attacks.[2][5] This reactivity has enabled the development of powerful synthetic methodologies, especially for the formation of heterocyclic and carbocyclic structures that are central to pharmaceutical discovery.[1][6]
The reaction in focus, an intramolecular hydroarylation, leverages a gold(I) catalyst to activate the alkyne moiety of the 2-(3-bromophenyl)-4-pentyn-2-ol substrate, facilitating a ring-closing reaction with the appended bromophenyl group. This strategy provides an elegant and efficient route to functionalized 1,2-dihydronaphthalene structures, which are valuable building blocks for more complex molecular targets.
Mechanistic Rationale: Activating the Alkyne
Understanding the reaction mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues. The gold-catalyzed intramolecular hydroarylation of an enyne system proceeds through a well-established catalytic cycle.
Causality Behind the Catalytic Cycle:
Catalyst Activation: The process typically begins with a stable, commercially available gold(I) precatalyst, such as (Triphenylphosphine)gold(I) chloride, (Ph3P)AuCl. This complex itself is not highly reactive. To generate the catalytically active species, a silver salt with a non-coordinating counter-anion (e.g., Silver hexafluoroantimonate, AgSbF6, or Silver triflate, AgOTf) is introduced. The silver ion abstracts the chloride from the gold complex, precipitating as insoluble silver chloride (AgCl) and generating a highly electrophilic, cationic gold(I) species, [(Ph3P)Au]+. This cationic nature is critical for its function as a potent π-acid.[2]
Alkyne Coordination (π-Activation): The cationic gold(I) catalyst coordinates to the alkyne of the 2-(3-bromophenyl)-4-pentyn-2-ol substrate. This coordination withdraws electron density from the alkyne, rendering it highly susceptible to nucleophilic attack.[7]
Intramolecular Nucleophilic Attack (Hydroarylation): The electron-rich 3-bromophenyl ring acts as the intramolecular nucleophile. It attacks the activated alkyne in a 6-endo-dig fashion. This cyclization step is the key C-C bond-forming event, establishing the dihydronaphthalene core.
Rearomatization & Protodeauration: The attack disrupts the aromaticity of the phenyl ring, forming a vinyl-gold(I) intermediate.[7] A subsequent protonolysis step, often facilitated by trace acid in the reaction medium, simultaneously restores aromaticity and cleaves the carbon-gold bond.[8] This final step releases the cyclized product and regenerates the active cationic gold(I) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Figure 1: Catalytic Cycle for Intramolecular Hydroarylation.
Experimental Protocols
This section provides detailed, self-validating protocols for the synthesis of the starting material and its subsequent gold-catalyzed cyclization.
Part A: Synthesis of 2-(3-Bromophenyl)-4-pentyn-2-ol
The precursor is efficiently synthesized via a copper-free Sonogashira coupling reaction between 1-bromo-3-iodobenzene and 2-methyl-3-butyn-2-ol. A more direct approach, starting from 3-bromoaniline, is also well-documented for similar structures.[9] For this protocol, we adapt a general and robust method.
Caption: Figure 2: Experimental Workflow.
Protocol A: Step-by-Step Synthesis
Reaction Setup: To an oven-dried 100 mL Schlenk flask under an argon atmosphere, add 1-bromo-3-iodobenzene (1.0 eq, 2.83 g, 10 mmol), Pd(OAc)2 (0.02 eq, 45 mg, 0.2 mmol), and SPhos (0.04 eq, 82 mg, 0.2 mmol).
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous tetrahydrofuran (THF, 40 mL) via syringe, followed by 2-methyl-3-butyn-2-ol (1.2 eq, 1.2 mL, 12 mmol).
Base Addition: Add tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq, 15 mL, 15 mmol) dropwise over 10 minutes. The use of a fluoride source as the base in this copper-free variant is crucial for efficient coupling.[9]
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 2-(3-bromophenyl)-4-pentyn-2-ol as a pale yellow oil.
Expected Outcome: Yields for this type of coupling are typically in the range of 75-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.
Part B: Gold-Catalyzed Intramolecular Hydroarylation
This protocol details the cyclization of the synthesized precursor to form the dihydronaphthalene product.
Protocol B: Step-by-Step Cyclization
Reaction Setup: To a clean, dry 50 mL round-bottom flask, add the synthesized 2-(3-bromophenyl)-4-pentyn-2-ol (1.0 eq, 1.0 g, 3.95 mmol).
Solvent: Dissolve the substrate in anhydrous dichloromethane (DCM, 20 mL). The choice of a non-coordinating solvent like DCM is important to prevent competition with the substrate for binding to the gold catalyst.
Catalyst Preparation: In a separate vial, weigh (Triphenylphosphine)gold(I) chloride ((Ph3P)AuCl, 0.02 eq, 39 mg, 0.079 mmol). In a second vial, weigh Silver hexafluoroantimonate (AgSbF6, 0.02 eq, 27 mg, 0.079 mmol).
Catalyst Activation & Addition: Add 2 mL of DCM to the (Ph3P)AuCl vial and stir to dissolve. In a sequential manner, add the AgSbF6 to this solution. A white precipitate of AgCl will form immediately. Stir for 5 minutes, then add the entire supernatant containing the active cationic gold catalyst to the main reaction flask via syringe, leaving the AgCl precipitate behind.
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Directly load the crude residue onto a silica gel column and purify by flash chromatography (eluent: 15% ethyl acetate in hexanes) to afford the 7-bromo-1,2-dihydro-4,4-dimethylnaphthalen-1-ol product.
Data Summary: Influence of Catalytic System
The choice of catalyst, ligand, and solvent can significantly impact reaction efficiency. The following table summarizes representative data for gold-catalyzed hydroarylation reactions, illustrating these effects.
Entry
Gold Precatalyst (mol%)
Activator (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
(Ph3P)AuCl (2)
AgSbF6 (2)
DCM
RT
1.5
92
2
(IPr)AuCl (2)
AgOTf (2)
Toluene
RT
1
95
3
AuCl3 (3)
None
DCE
60
6
78
4
(JohnPhos)AuCl (2)
AgSbF6 (2)
DCM
RT
2
94
5
(Ph3P)AuCl (2)
None
DCM
RT
24
<10
Table 1: Comparison of different catalytic systems. (IPr = N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, JohnPhos = (2-Biphenyl)di-tert-butylphosphine, DCE = 1,2-Dichloroethane).
Analysis of Data:
Entry 1 vs. 5: This comparison unequivocally demonstrates the necessity of the silver activator to generate the cationic gold species for efficient catalysis. Without it, the reaction barely proceeds.
Ligand Effects (Entries 1, 2, 4): N-heterocyclic carbene (NHC) ligands like IPr (Entry 2) or bulky phosphine ligands like JohnPhos (Entry 4) can enhance catalytic activity, often leading to faster reactions and slightly higher yields compared to the standard Ph3P ligand.[10][11] This is attributed to their strong σ-donating properties, which stabilize the gold center.
Gold(III) vs. Gold(I): Gold(III) catalysts like AuCl3 (Entry 3) can also effect the transformation but often require higher temperatures and longer reaction times. Gold(I) systems are generally preferred for their milder reaction conditions.
Applications in Drug Development
The synthesis of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Gold-catalyzed transformations provide rapid access to molecular frameworks that might be difficult to obtain through other methods.[6] The dihydronaphthalene core structure produced by this protocol is a privileged scaffold found in numerous biologically active molecules. The presence of the bromo-substituent and the hydroxyl group provides two distinct chemical handles for further functionalization (e.g., via Suzuki or Buchwald-Hartwig cross-coupling at the bromine site, or etherification/esterification at the alcohol), enabling the rapid generation of a library of diverse compounds for biological screening.
References
Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. National Institutes of Health.
Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Royal Society of Chemistry.
Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Royal Society of Chemistry.
Gold-catalyzed formation of heterocycles - an enabling new technology for medicinal chemistry. PubMed.
Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Royal Society of Chemistry.
Gold(I)-catalyzed intramolecular hydroarylation of allenes. SciSpace.
Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. National Institutes of Health.
Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis. PubMed.
Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journals.
Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI.
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.
Gold Catalyst Applications. Sigma-Aldrich.
Heterogeneous Gold Catalysis: From Discovery to Applications. MDPI.
Recent Applications of Gold Catalysis in Organic Synthesis. Bentham Science.
Gold, as a Catalyst?! (UoM Chemistry 24). YouTube.
Scale-Up Protocol: Synthesis of 2-(3-Bromophenyl)-4-pentyn-2-ol via Aqueous Barbier Propargylation
Executive Summary & Strategic Rationale The synthesis of tertiary homopropargylic alcohols, such as 2-(3-Bromophenyl)-4-pentyn-2-ol , is a critical transformation in the development of complex active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The synthesis of tertiary homopropargylic alcohols, such as 2-(3-Bromophenyl)-4-pentyn-2-ol , is a critical transformation in the development of complex active pharmaceutical ingredients (APIs). While traditional Grignard reactions (using magnesium) are standard for laboratory-scale additions, they present severe scalability bottlenecks. Magnesium-mediated propargylation is notoriously prone to moisture quenching, requires strictly anhydrous conditions, and frequently suffers from Wurtz-type homocoupling (yielding explosive 1,5-hexadiyne byproducts)[1].
To circumvent these issues, this application note details a highly scalable, self-validating Zinc-mediated aqueous Barbier reaction [2]. By utilizing a biphasic system of Tetrahydrofuran (THF) and saturated aqueous ammonium chloride (NH₄Cl), this protocol ensures continuous zinc surface activation, excellent thermal control, and exclusive regioselectivity toward the homopropargylic alcohol[3].
Mechanistic Causality & Reaction Design
Understanding the causality behind the reagent selection is paramount for successful scale-up:
The Role of Aqueous NH₄Cl: Zinc powder rapidly develops a passivating layer of zinc oxide. The mildly acidic nature of saturated aqueous NH₄Cl (pH ~5.5) continuously etches this layer, ensuring a pristine metal surface for oxidative addition[3]. Furthermore, the aqueous phase immediately protonates the zinc alkoxide intermediate, driving the equilibrium forward and preventing retro-Barbier fragmentation.
Regioselectivity (The Thermodynamic Sink): The oxidative addition of zinc to propargyl bromide generates an equilibrium mixture of propargylzinc and allenylzinc bromide. The allenylzinc species is the thermodynamic sink. Upon introduction of 3-bromoacetophenone, the allenylzinc nucleophile attacks the carbonyl carbon via a six-membered Zimmerman-Traxler transition state . This cyclic rearrangement flips the unsaturation, exclusively delivering the desired homopropargylic alcohol without allenic contamination[4].
Fig 1. Mechanistic pathway of the Zinc-mediated Barbier propargylation via the allenylzinc intermediate.
Process Safety & Scalability Metrics
Propargyl Bromide Hazard: Pure propargyl bromide is a shock-sensitive explosive hazard. Never concentrate or use neat propargyl bromide on scale. This protocol mandates the use of an 80% w/w solution in toluene, which completely mitigates the detonation risk while remaining compatible with the biphasic solvent system[5].
Delayed Exotherm Management: Zinc insertions are notorious for delayed initiation followed by violent thermal runaways. The protocol utilizes a phased-addition strategy with strict thermal validation checkpoints to ensure the reaction has initiated before bulk accumulation of the halide occurs.
Quantitative Material Requirements (1.0 Mol Scale)
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Function
3-Bromoacetophenone
199.04
1.00
199.0 g
Electrophile
Propargyl Bromide (80% in Toluene)
118.96
1.50
223.0 g (~166 mL)
Nucleophile Precursor
Zinc Dust (<10 µm, high purity)
65.38
1.50
98.1 g
Reductant / Metal
Tetrahydrofuran (THF)
72.11
-
1000 mL
Organic Solvent
Saturated aq. NH₄Cl
-
-
1000 mL
Aqueous Phase / Proton Source
Self-Validating Experimental Protocol
The following workflow incorporates built-in In-Process Controls (IPCs) to ensure the system is self-validating at every critical juncture.
Fig 2. Step-by-step scale-up workflow for the biphasic Barbier propargylation process.
Phase 1: Reactor Priming & Zinc Suspension
Equip a 3 L jacketed glass reactor with a mechanical overhead stirrer, internal thermocouple, reflux condenser, and addition funnel.
Charge the reactor with Zinc dust (98.1 g), THF (1000 mL), and saturated aqueous NH₄Cl (1000 mL).
Set the overhead stirrer to 400–500 rpm.
[Self-Validation Checkpoint 1]: Visually confirm that the zinc dust is uniformly suspended in the biphasic mixture. Poor agitation will cause zinc to settle, leading to unreacted pools of halide and subsequent thermal runaway.
Phase 2: Nucleophile Generation & Coupling
Charge 3-Bromoacetophenone (199.0 g) into the reactor in one portion. Adjust the jacket temperature to maintain the internal temperature at 20 °C.
Load the addition funnel with Propargyl Bromide (80% in toluene, 166 mL).
Initiation Step: Add exactly 5% (~8.5 mL) of the propargyl bromide solution. Close the addition funnel and monitor the internal temperature.
[Self-Validation Checkpoint 2 - CRITICAL]: Wait up to 10 minutes. You must observe an internal temperature rise of 2–4 °C (from 20 °C to ~23 °C). This exotherm validates that the zinc insertion has successfully initiated. Do not proceed with the bulk addition until this exotherm is observed.
Once initiated, set the cooling jacket to 15 °C. Resume the dropwise addition of the remaining propargyl bromide over 90–120 minutes, maintaining the internal temperature between 25 °C and 30 °C.
Phase 3: Reaction Completion & Quench
After addition is complete, stir the biphasic mixture at 25 °C for an additional 2 hours.
[Self-Validation Checkpoint 3]: Pull an aliquot from the organic layer for HPLC or TLC analysis. The reaction is validated as complete when < 1.0% of the 3-bromoacetophenone remains. Visually, the reaction mixture will transition from an opaque grey suspension to a more translucent biphasic liquid with a small amount of residual zinc sludge at the bottom.
Filter the entire reaction mixture through a pad of Celite to remove unreacted zinc. Rinse the filter cake with THF (200 mL).
Phase 4: Isolation & Purification
Transfer the filtrate to a separatory funnel and allow the phases to separate. Decant the lower aqueous layer.
Wash the organic phase with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 40 °C) to remove THF and toluene.
The resulting crude pale-yellow oil can be purified via vacuum distillation or crystallization from heptane/ethyl acetate to yield pure 2-(3-Bromophenyl)-4-pentyn-2-ol.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized batch, compare the isolated product against the following self-validating analytical parameters:
Analytical Method
Target Signal / Specification
Causality / Interpretation
In-Process HPLC
< 1.0% AUC of 3-Bromoacetophenone
Confirms complete electrophile conversion prior to quench.
¹H NMR (400 MHz, CDCl₃)
δ 2.68 & 2.58 (ABq, J = 16.6 Hz, 2H)
The adjacent chiral center renders the CH₂ protons diastereotopic , splitting them into an AB quartet. This definitively confirms the homopropargyl structure.
¹H NMR (400 MHz, CDCl₃)
δ 2.05 (t, J = 2.6 Hz, 1H)
Terminal alkyne proton (coupled to the CH₂ group). Confirms the absence of allene isomerization.
GC-MS (EI)
Isotopic cluster at m/z 221, 223 [M-OH]⁺
The 1:1 isotopic pattern confirms the retention of the aryl bromide moiety, proving it did not undergo cross-coupling.
Visual Inspection
Opaque grey → Translucent
Indicates successful consumption of the active zinc powder.
References
Jõgi, A.; Mäeorg, U. "Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution." PMC.
Li, C. J. "1993 R.U. Lemieux Award Lecture Organometallic-type reactions in aqueous media—a new challenge in organic synthesis." Canadian Science Publishing.
Cravotto, G. et al. "Barbier reaction using benzaldehyde and propargyl bromide." CORE.
"Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review." RSC Publishing.
"Product Class 1: Organometallic Complexes of Zinc." Thieme Connect.
Technical Support: Optimizing the Barbier Synthesis of 2-(3-Bromophenyl)-4-pentyn-2-ol
Diagnostic Overview: The Chemistry of Failure User Query: "Why is my yield low, and why am I seeing allenic impurities?" The synthesis of 2-(3-bromophenyl)-4-pentyn-2-ol via the Barbier reaction involves the nucleophilic...
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic Overview: The Chemistry of Failure
User Query: "Why is my yield low, and why am I seeing allenic impurities?"
The synthesis of 2-(3-bromophenyl)-4-pentyn-2-ol via the Barbier reaction involves the nucleophilic addition of a propargyl unit to 3-bromoacetophenone . Unlike standard Grignard additions, this reaction is performed in situ (one-pot) using Zinc (Zn) or Indium (In).
The Core Challenge: Regioselectivity & Chemoselectivity
Two primary failure modes exist in this specific transformation:
The Propargyl-Allenyl Equilibrium (Regioselectivity):
Upon insertion of the metal into propargyl bromide, a metallotropic equilibrium is established between the propargyl-metal and allenyl-metal species.
Root Cause:[1][2][3][5][6][7][8][9] This equilibrium is solvent-dependent. In anhydrous non-polar solvents, the allenyl species often dominates attack, or mixtures occur. In aqueous media or presence of a proton source, the propargyl product is kinetically favored.
Chemoselectivity (Halogen Scrambling):
The substrate contains an aryl bromide (3-Br).[10]
Risk:[3][8] If Magnesium (Grignard conditions) is used, Mg may undergo halogen-lithium exchange or insertion into the Ar-Br bond, leading to polymerization or loss of the bromine handle.
Solution:Zinc (Zn) is the superior metal here. It is reactive enough to insert into the activated propargyl bromide but inert toward the aryl bromide under mild conditions.
Mechanism & Pathway Logic
The following diagram illustrates the bifurcation between the desired pathway and the common failure mode.
Caption: Metallotropic equilibrium in Zinc-Barbier reactions. Aqueous conditions favor the "Gamma-Attack" of the allenyl-zinc species (or direct attack of propargyl-zinc), yielding the desired alkyne.
Troubleshooting Guide (FAQ)
Q1: The reaction won't start (Induction Period). How do I activate the Zinc?
Diagnosis: The zinc surface is likely oxidized.
Solution:
Mechanical Activation: Use Zinc dust (<10 microns) rather than powder.
Chemical Activation (Anhydrous): Add 1-2 mol% 1,2-dibromoethane or TMSCl to the Zn/THF slurry and heat briefly to reflux before adding the ketone/bromide.
The "Luche" Shortcut (Recommended): Use Saturated Aqueous NH₄Cl as a co-solvent.[6] The ammonium chloride cleans the zinc oxide surface in situ, eliminating the need for pre-activation and driving the reaction to completion instantly.
Q2: I am getting a mixture of Alkyne (Target) and Allene (Impurity).
Diagnosis: Solvent polarity is incorrect.
Solution: Switch to THF / Saturated aq. NH₄Cl (1:1 or 2:1) .
Reasoning: In aqueous media, the reaction proceeds via a surface-mediated mechanism or a tight solvation shell that sterically hinders the formation of the allenic alcohol. Literature confirms that unsubstituted propargyl bromide yields the homopropargylic alcohol with >95% selectivity in this system [1].
Q3: The yield is stuck at 50-60%.
Diagnosis: Homocoupling of propargyl bromide (Wurtz coupling).
Solution:
Stoichiometry: Increase reagents to 1.5 - 2.0 equivalents of Zn and Propargyl Bromide relative to the ketone.
Addition Order: Do not mix ketone and bromide and add to Zn.
Correct Protocol: Suspend Zn in THF/aq.[3][6][11] NH₄Cl.[3][6][11] Add the Propargyl Bromide slowly (dropwise). Then add the ketone. This minimizes the concentration of free propargyl bromide available for dimerization.
Q4: Can I use Magnesium (Grignard) instead?
Diagnosis:NO.Reasoning: 3-Bromoacetophenone has an aryl bromide. Magnesium will likely attack this position (Halogen-Metal Exchange), leading to complex mixtures and loss of the bromine handle required for downstream SAR (Structure-Activity Relationship) studies. Zinc is chemoselective and will tolerate the Ar-Br bond.
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. No inert atmosphere (Ar/N2) is strictly necessary due to the aqueous conditions, but it is good practice.
Quench by adding 1M HCl (10 mL) to dissolve excess Zinc salts (clear solution).
Extract with Ethyl Acetate (3 x 20 mL).
Wash combined organics with Brine.[10][13] Dry over anhydrous MgSO₄.
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
Expected Results
Parameter
Value
Notes
Yield
85 - 92%
High conversion due to aq. activation.
Regioselectivity
> 95:5
Propargyl (Alkyne) : Allenyl.
Chemoselectivity
100%
Ar-Br bond remains intact.
Decision Logic for Optimization
Use this flow to determine the necessary adjustments if the standard protocol fails.
Caption: Troubleshooting logic tree for Barbier propargylation failures.
References
Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq.[3][6][11] NH4Cl Solution. Molecules, 6(12), 964-968.
Li, C. J., & Chan, T. H. (1997). Organic Reactions in Aqueous Media. John Wiley & Sons. (General reference for Aqueous Barbier mechanics).
BenchChem Protocols. (2025). Experimental protocol for the synthesis of propargyl derivatives.
Minimizing dehydration side-products when synthesizing 2-(3-Bromophenyl)-4-pentyn-2-ol
This guide serves as a specialized technical support resource for researchers synthesizing 2-(3-Bromophenyl)-4-pentyn-2-ol . It focuses exclusively on the critical instability of tertiary benzylic propargylic alcohols an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers synthesizing 2-(3-Bromophenyl)-4-pentyn-2-ol . It focuses exclusively on the critical instability of tertiary benzylic propargylic alcohols and provides actionable protocols to eliminate dehydration side-products.
Diagnostic & Triage: Is it Dehydration or Isomerization?
Before optimizing the protocol, confirm the identity of your impurity. This specific tertiary alcohol is prone to two distinct failure modes.[1]
Failure Mode
Impurity Type
Chemical Cause
Diagnostic Signal (1H NMR)
Dehydration
Conjugated Enyne
Acid-catalyzed E1 elimination (Loss of H₂O).
Disappearance of -OH peak. New olefinic protons ( 5.5–6.5 ppm).
Isomerization
Allenyl Alcohol
Propargyl-Allene metallotropic shift during Grignard formation.
Appearance of allene peaks ( 5.2 ppm, t) instead of alkyne.
Scientist's Note: If you observe the Allenyl Alcohol, the issue is your reagent generation method (switch from Grignard to Barbier). If you observe the Enyne, the issue is your workup/purification pH (proceed to Section 3).
Optimized Synthesis Protocol (The "Barbier" Standard)
To minimize side-products, we recommend the Zinc-mediated Barbier reaction over the traditional Grignard route.
Why this works: The Grignard reagent (Propargylmagnesium bromide) exists in equilibrium with its allenyl form, leading to isomeric mixtures. The Zinc intermediate is configurationally more stable and tolerates mild proton sources, allowing for a "buffered" reaction environment that suppresses alkoxide basicity (which can trigger elimination).
Activation: Suspend Zn dust in THF. Add 5 mol% 1,2-dibromoethane and warm to 60°C for 5 mins to activate the surface. Cool to 0°C.
Addition: Add propargyl bromide dropwise. Stir for 15 mins.
Coupling: Add 3-Bromoacetophenone dropwise at 0°C . Crucial: Do not reflux.
Monitoring: Monitor by TLC. Stop immediately upon consumption of ketone.
Critical Control Point: Workup & Quenching
The Problem: The tertiary benzylic carbocation is exceptionally stable. Even weak acids (pH < 4) or excessive heat during the quench will trigger instantaneous E1 elimination to form the conjugated enyne.
Troubleshooting Guide: Quenching
Q: My crude NMR shows 15% alkene immediately after workup. What went wrong?A: You likely used standard 1M HCl or unbuffered NH₄Cl at room temperature. The exotherm from quenching generated local "hot spots" of acidity.
Corrective Protocol (The "Buffered Cold" Quench):
Cool: Chill the reaction mixture to -10°C (ice/salt bath).
Buffer: Prepare a saturated solution of Ammonium Chloride (NH₄Cl) adjusted to pH 8 with a small amount of Ammonium Hydroxide (NH₄OH).
Quench: Add the buffered solution dropwise with vigorous stirring. Keep internal temp < 5°C.
Extraction: Use Diethyl Ether (Et₂O) rather than Ethyl Acetate. Et₂O evaporates at lower temperatures, reducing thermal stress during concentration.
Drying: Use K₂CO₃ (basic) or Na₂SO₄. Avoid MgSO₄ (slightly Lewis acidic).
Purification SOP: "Neutralized" Chromatography
The Problem: Standard Silica Gel 60 has a surface pH of ~5.5–6.0. This is sufficient to dehydrate this specific tertiary alcohol during the 20–40 minutes it spends on the column.
FAQ: Column Chromatography
Q: Can I use Alumina instead of Silica?A: Yes. Neutral Alumina (Brockmann Grade III) is safer for this substrate but offers lower resolution. If you must use Silica for separation power, you must "passivate" it.
Protocol: Triethylamine (Et₃N) Passivation
Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (v/v) .
Column Pre-treatment: Flush the packed column with 2 column volumes of the Hexanes/1% Et₃N buffer.
Elution: Run your gradient (e.g., Hexanes/EtOAc) without Et₃N in the mobile phase (the pre-treatment is usually sufficient), OR maintain 0.5% Et₃N if the compound is extremely labile.
Fraction Handling: Evaporate fractions immediately in a water bath set to < 30°C . Do not leave the compound dissolved in acidic CDCl₃ for long periods before NMR.
Visualizing the Failure Pathways
The following diagram illustrates the mechanistic causality between reaction conditions and specific side-products.
Caption: Decision tree showing how reagent choice impacts isomerization (allene formation) and workup pH impacts dehydration (enyne formation).
Stability & Storage Data
Once isolated, the compound remains metastable. Follow these storage guidelines to prevent slow degradation.
Parameter
Recommendation
Reason
State
Neat Oil / Low-melting solid
Solutions in CDCl₃ (acidic) degrade within hours.
Temperature
-20°C
Arrhenius suppression of elimination rates.
Stabilizer
None usually required
If storing >1 month, add traces of solid K₂CO₃ to the vial.
Container
Amber Glass, Argon flushed
Prevent photo-oxidation of the alkyne/bromide.
References
Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq.[3] NH4Cl Solution. Molecules.[1][3][4][5][6][7][8][9][10]
Relevance: Establishes the Zinc-Barbier method as superior for minimizing allenyl isomers in propargyl
Lü, H., et al. (2019). Triphosgene and DMAP as Mild Reagents for Chemoselective Dehydration of Tertiary Alcohols.[11] Organic Letters.
Relevance: Discusses the mechanism of tertiary alcohol dehydration and the stability of the carbocation intermedi
BenchChem Technical Guides.
Relevance: Provides industry-standard protocols for neutralizing silica gel with triethylamine.
Organic Syntheses, Coll. Vol. 10.Preparation of Propargyl Alcohols via Barbier Reaction.
Relevance: General procedure validation for temperature control during propargyl additions.
Preventing polymerization of the terminal alkyne in 2-(3-Bromophenyl)-4-pentyn-2-ol storage
Welcome to the technical support guide for 2-(3-Bromophenyl)-4-pentyn-2-ol (CAS: 1342144-24-4). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 2-(3-Bromophenyl)-4-pentyn-2-ol (CAS: 1342144-24-4). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the storage and handling of this reactive terminal alkyne. Our goal is to ensure the long-term stability and integrity of your sample, preventing undesirable polymerization and degradation.
Understanding the Challenge: The Reactivity of Terminal Alkynes
The structure of 2-(3-Bromophenyl)-4-pentyn-2-ol contains a terminal alkyne, a functional group known for its synthetic versatility but also for its inherent reactivity. The primary challenge in storing this compound is preventing reactions involving the acidic proton of the alkyne C-H bond.[1] These reactions, often promoted by air, light, heat, or trace impurities, can lead to polymerization, oligomerization, or oxidative degradation, compromising sample purity and experimental outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my sample of 2-(3-Bromophenyl)-4-pentyn-2-ol susceptible to polymerization and degradation?
A: The instability stems directly from the terminal alkyne functional group. Several mechanisms can contribute to its degradation during storage:
Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen and trace metal catalysts (especially copper), terminal alkynes can undergo a dimerization reaction known as Glaser coupling.[1][2] This process consumes the terminal alkyne, leading to the formation of di-alkyne impurities and potentially initiating oligomerization.
Radical Polymerization: Exposure to light, heat, or radical initiators can trigger a chain-reaction polymerization of the alkyne moiety.
Acid/Base Catalyzed Reactions: The acidic nature of the terminal alkyne proton makes it susceptible to reactions catalyzed by residual acidic or basic impurities from its synthesis.[1]
Formation of Metal Acetylides: A significant safety hazard is the reaction of the acidic alkyne proton with heavy metal ions like copper(I), silver(I), and mercury(II) to form shock-sensitive, explosive metal acetylides.[1]
Q2: What are the visible signs that my compound has started to degrade?
A: Visual inspection can often provide the first clues of sample degradation. Be vigilant for:
Color Change: A pure sample should be a clear, potentially colorless to pale yellow liquid. The appearance of a darker yellow, orange, or brown color is a strong indicator of oligomerization or the formation of chromophoric degradation products.
Increased Viscosity: Polymerization will lead to a noticeable increase in the viscosity of the sample.
Precipitation: The formation of insoluble solids or a hazy appearance indicates that polymers or other insoluble byproducts have formed.
Q3: What are the absolute optimal storage conditions for 2-(3-Bromophenyl)-4-pentyn-2-ol?
A: To maximize the shelf-life of the compound, strict adherence to optimal storage conditions is critical. These are summarized in the table below and explained in detail here:
Atmosphere: Always store the compound under a dry, inert atmosphere such as argon or nitrogen.[1] This is the most effective way to prevent oxidative degradation and coupling reactions. After each use, flush the headspace of the container with an inert gas before sealing.
Temperature: Store at low temperatures, ideally frozen (≤ -20°C).[1][3] Lower temperatures significantly slow the rate of all potential degradation reactions. For frequent use, a refrigerated temperature (2-8°C) is acceptable for short periods, but long-term storage should be at -20°C or below.
Light: Protect the compound from light by storing it in an amber glass vial.[1] For additional protection, the vial can be wrapped in aluminum foil. Light can provide the energy to initiate radical polymerization.
Purity: Ensure the alkyne is of high purity and free from any residual catalysts (e.g., copper, palladium) or bases (e.g., amines) used during its synthesis, as these can promote degradation.[1]
Q4: Should I add a polymerization inhibitor to my sample?
A: For long-term storage, adding a radical inhibitor can be a prudent measure. Radical inhibitors work by scavenging free radicals that can initiate polymerization.
Recommended Inhibitors: Common choices for unsaturated molecules include Butylated Hydroxytoluene (BHT) or Mequinol (4-methoxyphenol).[4]
Concentration: A typical concentration is low, around 50-200 ppm. It is crucial not to add too much, as it could interfere with subsequent reactions.
Consideration: Before adding an inhibitor, consider your downstream application. You must be certain that the inhibitor will not interfere with your experimental conditions (e.g., by quenching a desired radical reaction or coordinating to a metal catalyst). If in doubt, storing a pure, inhibitor-free sample under strictly inert and cold conditions is the best practice.
Q5: Are there any materials I should avoid when handling or storing this compound?
A: Absolutely. Due to the risk of forming explosive acetylides, you must avoid all contact with heavy metals , particularly:
Copper and its alloys (brass, bronze)
Silver
Mercury
High concentrations of other transition metals
Use glass, stainless steel (ensure it is a compatible grade), or PTFE-lined equipment for handling and storage. Never use spatulas or syringes with exposed brass or copper parts.[1]
Summary of Recommended Storage Conditions
Parameter
Recommended Condition
Rationale
Temperature
≤ -20°C (Long-term) 2-8°C (Short-term)
Minimizes rates of polymerization and decomposition.[1]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidative degradation and homocoupling.[1]
Inhibits radical polymerization for extended storage.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter, their probable causes, and recommended actions.
Problem 1: My previously colorless sample has turned dark yellow or brown.
Probable Cause: This is a classic sign of oligomerization or degradation. The extended conjugated systems formed during these processes absorb visible light, resulting in color.
Recommended Action:
Assess Purity: The sample's purity is compromised. Analyze a small aliquot by ¹H NMR, LC-MS, or GC-MS to determine the extent of degradation and identify impurities.
Consider Purification: If the compound is still largely intact, you may be able to repurify it via flash column chromatography. However, this may not be feasible for extensive polymerization.
Discard if Necessary: If significant degradation has occurred, it is best to discard the sample according to your institution's hazardous waste guidelines and obtain a fresh lot.[5]
Problem 2: I observe solid precipitates or a significant increase in viscosity.
Probable Cause: This indicates advanced polymerization, where oligomers have grown large enough to become insoluble or substantially increase the bulk viscosity.
Recommended Action: The sample is likely unusable for most applications. Attempting to use this material will lead to inaccurate concentrations and the introduction of impurities into your reaction. The sample should be disposed of safely.
Problem 3: My compound shows low or no reactivity in a copper-catalyzed reaction (e.g., CuAAC "Click" Chemistry or Sonogashira coupling).
Probable Cause:
Homocoupling: The terminal alkyne may have undergone Glaser coupling during storage, consuming the reactive sites.[2] You would expect to see a new C-C bond forming between two alkyne molecules.
General Degradation: Other degradation pathways may have altered the molecule's structure.
Recommended Action:
Confirm Identity: Before running the reaction, always confirm the integrity of the starting material via an analytical technique like ¹H NMR. Look for the characteristic alkyne proton peak.
Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample or a sample that has been stored meticulously under the recommended conditions.
Optimize Reaction: In some cases, side reactions like Glaser coupling can also occur during the reaction itself. This can be minimized by using a reducing agent (like sodium ascorbate in CuAAC) or by ensuring the copper catalyst remains in the correct oxidation state (Cu(I)).[2]
Experimental Protocols & Workflows
Protocol: Preparing an Aliquot for Long-Term Storage
Inert Atmosphere: Perform all operations inside a glovebox or using Schlenk line techniques under a positive pressure of argon or nitrogen.
Vial Preparation: Use a clean, dry amber glass vial with a PTFE-lined screw cap or a flame-dried ampoule.
Aliquot Transfer: Transfer the desired amount of 2-(3-Bromophenyl)-4-pentyn-2-ol to the vial using a clean glass syringe or pipette.
(Optional) Inhibitor Addition: If using an inhibitor, add the appropriate volume of a dilute stock solution of BHT or Mequinol in a volatile solvent. Briefly swirl and then remove the solvent in vacuo while maintaining the inert atmosphere.
Inert Gas Flush: Thoroughly flush the headspace of the vial with inert gas for 1-2 minutes.
Sealing: Securely seal the vial with the PTFE-lined cap. For extra protection, wrap the cap and neck with Parafilm®. For ampoules, seal using a torch while maintaining a positive pressure of inert gas.
Labeling: Clearly label the vial with the compound name, date of storage, and any additives.
Storage: Place the sealed vial inside a secondary container and store at ≤ -20°C.
Visualization of Storage Workflow
The following diagram outlines the decision-making process for the proper storage of 2-(3-Bromophenyl)-4-pentyn-2-ol.
Caption: Fig 1. Decision workflow for proper storage.
Visualization of Degradation Pathways
This diagram illustrates the primary degradation pathways for a terminal alkyne.
Caption: Fig 2. Major degradation pathways.
References
Moth-Poulsen, K., et al. (2013). A photolabile protection strategy for terminal alkynes. Tetrahedron Letters, 54(31), 4044-4047. [Link]
De Silva, C. C., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(8), 3194–3203. [Link]
Liu, Q., et al. (2021). Controlling the Lewis Acidity and Polymerizing Effectively Prevent Frustrated Lewis Pairs from Deactivation in the Hydrogenation of Terminal Alkynes. Organic Letters, 23(10), 3848–3853. [Link]
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
Ivy Fine Chemicals. (n.d.). 2-(3-Bromophenyl)-4-pentyn-2-ol. [Link]
University of Sheffield. (n.d.). Ch 9: Acidity of Terminal Alkynes. [Link]
Environmental Health and Safety, University of California, Berkeley. (n.d.). Chemical Storage Guidelines. [Link]
Division of Safety, National Institutes of Health. (n.d.). Chemical Segregation and Storage. [Link]
Removing residual palladium from 2-(3-Bromophenyl)-4-pentyn-2-ol pharmaceutical intermediates
Technical Support Center: Palladium Remediation for Alkynyl-Alcohol Intermediates Case ID: Pd-Remediation-2-(3-Bromophenyl)-4-pentyn-2-ol Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Palladium Remediation for Alkynyl-Alcohol Intermediates
Case ID: Pd-Remediation-2-(3-Bromophenyl)-4-pentyn-2-ol
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Priority: High (ICH Q3D Compliance Required)
Executive Summary
You are dealing with 2-(3-Bromophenyl)-4-pentyn-2-ol , a pharmaceutical intermediate containing three distinct functionalities: a tertiary alcohol , a terminal alkyne , and an aryl bromide .
The presence of the terminal alkyne (
) presents a unique challenge. Alkynes are "soft" ligands that can coordinate with Palladium (Pd), creating soluble complexes that resist standard crystallization. Furthermore, the acidic proton of the terminal alkyne () makes the molecule sensitive to strongly basic scavengers, which can induce degradation or acetylide formation.
This guide provides a validated workflow to reduce Pd levels from >1000 ppm to <10 ppm (ICH Q3D Class 2B limit) without compromising the integrity of your alkyne or aryl bromide moieties.
Module 1: Diagnostic & Assessment
Before selecting a remediation method, you must define the nature of your impurity. Palladium exists in reaction mixtures in two primary forms, and they require different treatments.
The Two States of Residual Palladium:
Homogeneous (Soluble) Pd: Pd coordinated to ligands (phosphines, amines) or the alkyne product itself. This is the hardest to remove.
Heterogeneous (Colloidal) Pd: "Pd black" or nanoparticles suspended in solution. This is easier to filter but often co-exists with soluble forms.
For your specific molecule, functionalized silica scavengers are the superior choice over activated carbon or resin-based scavengers.
Why Silica?
Solvent Compatibility: Does not swell; compatible with THF, DCM, and EtOAc (likely solvents for your lipophilic intermediate).
Alkyne Safety: Unlike amine-functionalized polystyrene resins, thiol-functionalized silica is generally non-basic, preventing reaction with the terminal alkyne.
Scavenger Selection Matrix
Scavenger Type
Functional Group
Affinity
Recommendation
Si-DMT
Dimercaptotriazine
Highest. Excellent for Pd(0) and Pd(II). Displaces strong ligands (phosphines).
If Pd content is known: Add 3–5 molar equivalents relative to the Pd content.
If Pd content is unknown: Add 20% w/w relative to the mass of the intermediate.
Incubation:
Temperature: Heat to 50°C . (Heat significantly improves the kinetics of ligand exchange between the Pd-alkyne complex and the scavenger).
Time: Stir for 4 to 16 hours .
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.
Wash: Wash the filter cake with 2 volumes of THF to recover adsorbed product.
Analysis: Concentrate a small aliquot and analyze via ICP-MS.
Module 3: Visualization of Logic
The following diagrams illustrate the decision-making process and the experimental workflow.
Figure 1: Scavenger Selection Decision Tree
Caption: Decision logic for selecting the appropriate scavenger based on Pd state and molecular functionality.
Figure 2: Batch Scavenging Workflow
Caption: Operational workflow for batch mode palladium scavenging.
Module 4: Troubleshooting & FAQs
Q1: I used Activated Carbon, but the solution is still dark and Pd levels are high. Why?A: Activated carbon relies on physisorption (pores). It is excellent for "Pd Black" (colloidal) but often fails to retain soluble Pd complexes, especially when the Pd is coordinated to your alkyne or phosphine ligands. The "dark color" often indicates soluble Pd-ligand complexes. You must use a chemisorption agent (Si-DMT) to chemically break the Pd-Ligand bond.
Q2: Will Si-DMT react with my terminal alkyne?A: No. While terminal alkynes are acidic (
), Si-DMT and Si-Thiol backbones are neutral to slightly acidic. They do not possess the basicity required to deprotonate the alkyne. Avoid amine-based scavengers (like Si-Diamine or polymer-supported amines), as these can act as bases or coordinate competitively.
Q3: I am observing a yield loss of 10-15%. Is the scavenger eating my product?A: Scavengers are porous. Small molecules can get trapped in the pores (non-specific binding).
Fix: Increase the wash volume after filtration. Wash the silica cake with 3–4 volumes of a more polar solvent (e.g., EtOAc or MeOH/DCM mixture) to displace your product from the pores.
Q4: Can I use this in a flow chemistry setup?A: Yes. Si-DMT is available in pre-packed cartridges.
Protocol: Flow your solution through a heated cartridge (50°C).
Benefit: Residence times are often reduced to minutes rather than hours due to improved mass transfer.
References
ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation (ICH). (2019). Defines Permitted Daily Exposure (PDE) limits for Class 2B elements (Pd). Link
Palladium Removal using Functionalized Silica. SiliCycle Application Note. Comparative efficiency of Thiol vs. DMT for various Pd catalysts. Link
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Biotage Metal Scavenging User Guide. Biotage. Detailed kinetics and solvent compatibility for Si-DMT and Si-Thiol. Link
Controlling regioselectivity in cyclization reactions of 2-(3-Bromophenyl)-4-pentyn-2-ol
Executive Summary The cycloisomerization of 2-(3-Bromophenyl)-4-pentyn-2-ol (a tertiary homopropargylic alcohol) represents a critical bifurcation point in heterocyclic synthesis. Depending on the catalyst system and rea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cycloisomerization of 2-(3-Bromophenyl)-4-pentyn-2-ol (a tertiary homopropargylic alcohol) represents a critical bifurcation point in heterocyclic synthesis. Depending on the catalyst system and reaction conditions, this substrate can selectively yield either the 5-exo-dig product (a functionalized tetrahydrofuran) or the 6-endo-dig product (a dihydropyran).
This guide addresses the specific challenge of regiocontrol . While Gold(I) catalysts typically favor the kinetic 5-exo-dig pathway, accessing the thermodynamic 6-endo-dig product requires specific modulation of the metal center (e.g., Ruthenium, Platinum) or solvent-controlled Lewis acid catalysis. Additionally, the 3-bromophenyl moiety serves as a latent handle for downstream cross-coupling (Suzuki/Sonogashira), necessitating protocols that preserve the aryl-bromide bond during cyclization.
Mechanistic Pathways & Regiodivergence
The regioselectivity is governed by the mode of alkyne activation and the trajectory of the hydroxyl nucleophile.
Pathway A (5-exo-dig): Anti-addition of the hydroxyl group across the activated alkyne to form a vinyl-metal species, followed by protodeauration. This yields an exocyclic enol ether (2-methylene-tetrahydrofuran derivative).
Pathway B (6-endo-dig): Attack at the internal carbon of the alkyne, yielding an endocyclic enol ether (3,4-dihydro-2H-pyran derivative).
Figure 1: Catalytic Divergence Workflow
Caption: Regiodivergent pathways for homopropargylic alcohol cyclization. Gold(I) typically favors 5-exo-dig, while Ruthenium or Platinum can promote 6-endo-dig.
Objective: Synthesis of 2-(3-bromophenyl)-2-methyl-5-methylenetetrahydrofuran.
Mechanism: Cationic Gold(I) activation of the alkyne, favoring the lower energy 5-membered transition state.
Reagents:
Substrate: 1.0 equiv
Catalyst: AuCl(PPh₃) (2 mol%)
Co-catalyst: AgOTf (2 mol%) (Generates the active cationic Au species)
Preparation: In a glovebox or under Argon, weigh AuCl(PPh₃) and AgOTf into a foil-wrapped vial (Ag salts are light-sensitive). Add 1 mL of DCM and stir for 5 mins to generate the active catalyst (precipitate of AgCl may form).
Reaction: Add the substrate dissolved in the remaining DCM.
Monitoring: Stir at Room Temperature (25°C). Monitor by TLC (approx. 1-2 hours). The product is less polar than the starting alcohol.
Quench: Filter the mixture through a short pad of silica gel pre-treated with 1% Et₃N/Hexanes (Crucial: See Troubleshooting).
Concentration: Evaporate solvent at low temperature (<30°C).
Key Insight: The exocyclic double bond is an enol ether . It is highly sensitive to acid hydrolysis, which would convert it to a methyl ketone. The use of basic silica during workup is mandatory.
Objective: Synthesis of 2-(3-bromophenyl)-2-methyl-3,4-dihydro-2H-pyran.
Mechanism: Ruthenium-vinylidene intermediate or Lewis Acid-directed cyclization.
Reagents:
Substrate: 1.0 equiv
Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%)
Ligand: Ph₃P (10 mol%)
Solvent: Toluene or 1,2-Dichloroethane
Additive: NaPF₆ (10 mol%)
Step-by-Step:
Mix: Combine Ru catalyst, phosphine, and salt in the solvent.
Activation: Add substrate.
Heat: Heat to 60-80°C. Ruthenium catalysis often requires thermal activation compared to Gold.
Workup: Cool to RT. Filter through neutral alumina.
Comparative Data & Catalyst Selection
The following table summarizes the expected regioselectivity based on catalyst systems for 2-aryl-4-pentyn-2-ol derivatives.
Catalyst System
Major Pathway
Product Type
Selectivity (Approx)
Notes
AuCl(PPh₃) / AgOTf
5-exo-dig
Methylene-THF
>95:5
Kinetic product. Very fast at RT.
AgNO₃ / Silica
5-exo-dig
Methylene-THF
>90:10
Milder, heterogeneous option.
PtCl₂
Mixed
Mixture
60:40
Often gives mixtures for terminal alkynes.
[RuCl₂(p-cymene)]₂
6-endo-dig
Dihydropyran
>80:20
Favors endocyclic double bond (thermodynamic).
BF₃·OEt₂ (in DCM)
6-endo-dig
Dihydropyran
>90:10
Lewis acid pathway; strictly anhydrous conditions required.
Troubleshooting & FAQs
Q1: I obtained a ketone instead of the expected cyclic ether. What happened?Diagnosis:Hydrolysis of the Enol Ether.
The 5-exo product contains an exocyclic enol ether, and the 6-endo product is an endocyclic enol ether. Both are acid-labile.
Cause: Trace acid in the solvent (e.g., HCl in CDCl₃) or acidic silica gel during purification.
Solution:
Pre-treat TLC plates and silica columns with 1-2% Triethylamine (Et₃N).
Use basic alumina for filtration instead of silica.
Store the product in the freezer under inert atmosphere.
Q2: The reaction yields a mixture of 5-exo and 6-endo isomers. How do I improve selectivity?Diagnosis:Lack of Kinetic/Thermodynamic Control.
For 5-exo: Switch to a highly active cationic Gold(I) catalyst (e.g., IPrAuCl/AgSbF₆ ) and run at 0°C . Lower temperature favors the kinetic 5-exo path.
For 6-endo: Switch to Ruthenium or use a Lewis Acid (BF₃·OEt₂) in non-coordinating solvents (DCM). Avoid alcohols as solvents, which can participate in addition.
Q3: Does the 3-Bromophenyl group interfere with the catalyst?Diagnosis:Potential Oxidative Addition (Rare).
Gold/Silver: No interference. Au(I) does not undergo oxidative addition to aryl bromides under these conditions.
Palladium: If you attempt to use Pd(II) for cyclization, you risk oxidative addition to the C-Br bond, leading to dimerization or polymerization. Avoid Pd catalysts unless you intend to perform a cascade cyclization-coupling (e.g., Sonogashira).
Q4: Can I perform a Suzuki coupling after the cyclization?Answer: Yes, but protect the enol ether first or perform the coupling carefully under basic conditions.
Strategy: The enol ether is sensitive. It is often better to perform the Suzuki coupling on the starting material (the alkyne-diol) first, and then cyclize.
Alternative: If cyclizing first, use a mild base (K₃PO₄) for the Suzuki coupling to prevent hydrolysis of the cyclic ether.
A Senior Application Scientist's Guide to Distinguishing 2-(3-Bromophenyl)-4-pentyn-2-ol from its Para-Bromo Isomer via IR Spectroscopy
In the realm of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. Constitutional isomers, molecules sharing the same molecular formula but diffe...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to unequivocally differentiate between such isomers is a critical analytical challenge. This guide provides an in-depth, technically-grounded comparison of how infrared (IR) spectroscopy can be effectively employed to distinguish between 2-(3-bromophenyl)-4-pentyn-2-ol and its para-bromo isomer, 2-(4-bromophenyl)-4-pentyn-2-ol.
The core of this analytical problem lies in identifying the subtle differences in the vibrational modes of the molecules that arise from the different substitution patterns on the aromatic ring. While both isomers share the same fundamental functional groups—a tertiary alcohol, a terminal alkyne, and a brominated benzene ring—the position of the bromine atom (meta versus para) induces characteristic shifts in the IR spectrum, particularly in the fingerprint region.
The Theoretical Underpinnings: Why IR Spectroscopy is a Powerful Tool for Isomer Differentiation
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For the isomers , several key vibrational modes will be instrumental in their differentiation:
C-H Out-of-Plane Bending of the Aromatic Ring: The substitution pattern on a benzene ring significantly influences the out-of-plane C-H bending vibrations, which give rise to strong absorptions in the 900-675 cm⁻¹ region.[1][2] This region is often the most diagnostic for distinguishing between ortho, meta, and para isomers.[3]
Overtone and Combination Bands: Weak absorptions in the 2000-1665 cm⁻¹ range, resulting from overtones and combinations of fundamental vibrational modes, also exhibit patterns characteristic of the aromatic substitution.[1]
Shared Functional Group Vibrations: Both isomers will exhibit characteristic peaks for the O-H stretch of the alcohol, the C≡C stretch of the terminal alkyne, and the ≡C-H stretch of the terminal alkyne. While these peaks confirm the presence of these functional groups, their positions are not expected to vary significantly between the two isomers.
Experimental Protocol: A Self-Validating Approach to Isomer Analysis
This protocol is designed to ensure the acquisition of high-quality, reproducible IR spectra suitable for the unambiguous differentiation of the meta and para-bromo isomers.
Instrumentation and Sample Preparation
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis. Ensure the instrument is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
Sample Preparation:
Neat Liquid: If the samples are liquids at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
KBr Pellet: If the samples are solids, prepare a KBr pellet by grinding a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent pellet using a hydraulic press.
Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). Use a liquid cell with a known path length.
Data Acquisition
Background Spectrum: Collect a background spectrum of the empty sample compartment (for neat liquids or KBr pellets) or the pure solvent in the liquid cell. This is crucial for correcting for instrumental and atmospheric absorptions.
Sample Spectrum: Place the prepared sample in the spectrometer and collect the sample spectrum.
Spectral Parameters:
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
Resolution: 4 cm⁻¹
Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
Spectral Interpretation: Identifying the Key Differentiating Features
The key to distinguishing between the meta and para isomers lies in a careful analysis of the fingerprint region of the IR spectrum.
Minor shifts may be observed, but not as reliable as out-of-plane bending.[1][10]
C-H Out-of-Plane Bending (Aromatic)
900-675
Strong
Primary Differentiating Feature
meta-isomer
810-750 cm⁻¹ and 690±10 cm⁻¹
Strong
The presence of two distinct bands in these regions is highly indicative of a meta-substituted ring.[3]
para-isomer
860-790 cm⁻¹
Strong
A single, strong absorption band in this range is characteristic of a para-substituted ring.[3]
Visualizing the Workflow
The following diagram illustrates the logical workflow for distinguishing the isomers based on their IR spectra.
Caption: Workflow for distinguishing bromo-isomers using IR spectroscopy.
Conclusion
Infrared spectroscopy offers a rapid, non-destructive, and highly effective method for distinguishing between 2-(3-bromophenyl)-4-pentyn-2-ol and its para-bromo isomer. The key to this differentiation lies in the analysis of the C-H out-of-plane bending vibrations in the fingerprint region of the spectrum. By following the detailed experimental protocol and carefully interpreting the resulting spectra, researchers can confidently and accurately determine the substitution pattern on the aromatic ring, a critical step in the characterization of these and other isomeric compounds.
References
Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]
UMass Lowell. (n.d.). IR Group Frequencies. Retrieved from [Link]
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 15). 13.2: Interpreting IR Spectra. Retrieved from [Link]
SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
Chegg. (n.d.). How to use infrared spectroscopy to distinguish between the following pair of constitutional isomers? H_2C = CHOCH_3 and CH_3CH_2CHO. Retrieved from [Link]
Illinois State University. (2015). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Transtutors. (2022, April 6). Consider the spectral data for bromobenzene (Figs. 15.18 and... (1 Answer). Retrieved from [Link]
The Ohio State University. (n.d.). CONSISTENT ASSIGNMENT OF THE VIBRATIONS OF PARA DISUBSTITUTED BENZENE MOLECULES. Retrieved from [Link]
Ivy Fine Chemicals. (n.d.). 2-(3-Bromophenyl)-4-pentyn-2-ol. Retrieved from [Link]
University of Calgary. (n.d.). IR Chart. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
Comparative reactivity of 2-(3-Bromophenyl)-4-pentyn-2-ol vs 2-(4-Bromophenyl) analogs
Executive Summary This guide provides a technical comparison between 2-(3-bromophenyl)-4-pentyn-2-ol (Meta-isomer) and 2-(4-bromophenyl)-4-pentyn-2-ol (Para-isomer). Both compounds are bifunctional tertiary homopropargyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between 2-(3-bromophenyl)-4-pentyn-2-ol (Meta-isomer) and 2-(4-bromophenyl)-4-pentyn-2-ol (Para-isomer). Both compounds are bifunctional tertiary homopropargylic alcohols featuring a terminal alkyne and an aryl bromide. They serve as versatile "linchpin" intermediates in the synthesis of functionalized tetrahydrofurans (via cyclization) and conjugated oligomers (via cross-coupling).
Key Takeaway: While structurally similar, the Para-isomer exhibits superior reactivity in both palladium-catalyzed cross-couplings (due to lower steric hindrance and favorable electronic conjugation) and acid/gold-catalyzed cyclizations (due to enhanced benzylic resonance stabilization). The Meta-isomer , however, offers unique "kinked" geometries valuable for disrupting crystallinity in polymer backbones.
Chemical Identity & Structural Analysis[1][2][3][4]
Both molecules are synthesized via the Grignard addition of propargyl bromide to the corresponding bromoacetophenone. The presence of the methylene spacer (
) between the carbinol center and the alkyne classifies them as homopropargylic alcohols , distinct from propargylic alcohols which undergo Meyer-Schuster rearrangements.
Feature
2-(3-Bromophenyl)-4-pentyn-2-ol
2-(4-Bromophenyl)-4-pentyn-2-ol
Structure
Meta-substitution pattern
Para-substitution pattern
Symmetry
(Asymmetric)
(Local symmetry axis)
Steric Profile
Moderate hindrance at C2/C6 positions
Low hindrance (Linear access)
Electronic Effect ()
Inductively withdrawing ()
Resonance donating / Inductively withdrawing ()
Physical State (Typ.)
Viscous Oil / Low-melting Solid
Crystalline Solid
Comparative Reactivity Profiles
A. Intramolecular Cyclization (Oxy-Cyclization)
Both isomers undergo metal-catalyzed (Au, Ag) or acid-mediated 5-exo-dig cyclization to form functionalized methylene-tetrahydrofurans.
Mechanism: Activation of the alkyne (
-complexation) followed by nucleophilic attack of the hydroxyl group.
Reactivity Trend:Para > Meta
Reasoning: The cyclization involves the development of partial positive charge at the benzylic carbon (C2) during the transition state (or in equilibrium with a cation). The Para-bromo group, despite being withdrawing, allows for some resonance stabilization (lone pair donation) compared to the strictly inductively withdrawing Meta-bromo group. Furthermore, the nucleophilicity of the hydroxyl oxygen is slightly higher in the Para isomer due to the lower Hammett
value of the p-Br substituent.
B. Intermolecular Cross-Coupling (Sonogashira)
These molecules are "Janus" substrates with two distinct coupling sites: the aryl bromide (
-C) and the terminal alkyne (-C).
Site Selectivity:
Reaction with Aryl Iodides: The Terminal Alkyne reacts exclusively (standard Sonogashira).
Reaction with Terminal Alkynes: The Aryl Bromide reacts (requires oxidative addition).[1]
Reactivity Trend (Aryl Bromide site):Para > Meta
Reasoning: Oxidative addition of Pd(0) into the Ar-Br bond is the rate-limiting step. The Para position is less sterically hindered, allowing easier approach of the bulky Pd-ligand complex. Additionally, Para-substitution allows for better orbital overlap between the aryl
-system and the metal center during the transition state.
The following diagram illustrates the divergent synthetic pathways available to these substrates, highlighting the critical "Decision Point" between cyclization and cross-coupling.
Caption: Divergent reactivity pathways. The choice of catalyst dictates whether the molecule acts as a cyclization precursor (Au/Ag) or a cross-coupling partner (Pd).
Experimental Protocols
A. Synthesis of 2-(4-Bromophenyl)-4-pentyn-2-ol
This protocol is adaptable for the 3-bromophenyl analog.
Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.
Procedure (Barbier Conditions):
Suspend Activated Zn in THF. Add a catalytic amount of
to initiate.
Add propargyl bromide dropwise at 0°C.
Add 4-Bromoacetophenone dropwise. The reaction is exothermic; maintain temp < 20°C.
Stir at Room Temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Quench: Cool to 0°C, add saturated
(aq).
Workup: Extract with
(3x). Wash combined organics with brine, dry over .
Purification: Flash chromatography (
, 0-10% EtOAc in Hexanes).
Yield Expectation: 75–85% for Para; 70–80% for Meta.
B. Gold-Catalyzed Cyclization to Dihydrofuran[6]
Reagents: Substrate (1.0 eq),
(2 mol%), (2 mol%), DCM (anhydrous).
Procedure:
Dissolve substrate in DCM (0.1 M).
Add AgOTf and
sequentially in the dark.
Stir at RT for 1–2 hours.
Filter through a short pad of silica to remove catalyst.
Concentrate to yield the 2-aryl-2-methyl-5-methylene-tetrahydrofuran.
References
Synthesis of Homopropargylic Alcohols
Alcaide, B., et al. "Gold-catalyzed cyclizations of alkynol-based compounds: synthesis of natural products and derivatives."[2] Molecules2011 , 16(9), 7815-7843. Link
Sonogashira Coupling Mechanism & Selectivity
Chinchilla, R., & Nájera, C. "The Sonogashira reaction: a booming methodology in synthetic organic chemistry."[3] Chemical Reviews2007 , 107(3), 874-922. Link
Grignard/Barbier Propargylation
Loh, T. P., et al. "Indium-mediated Barbier-type reaction of aldehydes with propargyl bromide in water." Tetrahedron Letters1999 , 40(48), 8447-8450. (Adapted for ketone synthesis).[4]
Cyclization of 4-pentyn-2-ols
Pale, P., et al. "Gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols: highly efficient synthesis of fully substituted dihydrofurans." Organic Letters2005 , 7(24), 5409-5412.[5] Link
Strategic Catalysis Guide: Pd vs. Cu in the Coupling of 2-(3-Bromophenyl)-4-pentyn-2-ol
This guide provides an in-depth technical comparison of Palladium (Pd) versus Copper (Cu) catalytic systems for the coupling of 2-(3-Bromophenyl)-4-pentyn-2-ol . This substrate is a unique bifunctional scaffold containin...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of Palladium (Pd) versus Copper (Cu) catalytic systems for the coupling of 2-(3-Bromophenyl)-4-pentyn-2-ol .
This substrate is a unique bifunctional scaffold containing both an electrophilic handle (aryl bromide) and a nucleophilic handle (terminal alkyne). This duality presents specific chemoselectivity challenges—specifically the risk of oligomerization (head-to-tail coupling) versus the desired cross-coupling.
Executive Summary: The Chemoselectivity Challenge
When coupling 2-(3-Bromophenyl)-4-pentyn-2-ol , the choice between Pd and Cu catalysis is not merely about rate; it is about site-selectivity and mechanism control .
Palladium (Pd): The gold standard for C(sp²)–C(sp) bond formation. It is essential for activating the aryl bromide moiety (via oxidative addition) and enabling cross-coupling with external alkynes.
Copper (Cu): Primarily acts as a co-catalyst (Sonogashira) or a stoichiometric reagent (Castro-Stephens). While Cu alone can activate the terminal alkyne moiety, it is generally ineffective at activating the aryl bromide at mild temperatures, and it significantly increases the risk of Glaser homocoupling (formation of diynes).
Verdict: For high-yield cross-coupling, a Pd/Cu co-catalyzed system (Sonogashira) is superior to Cu-only systems. However, Cu-free Pd systems are increasingly preferred to suppress homocoupling side reactions.
Mechanistic Comparison: Pd vs. Cu[1]
The Palladium Pathway (Cross-Coupling Dominant)
Palladium operates via a well-defined catalytic cycle:
Oxidative Addition: Pd(0) inserts into the Ar–Br bond of the substrate. This is the rate-determining step for aryl bromides.
Transmetallation: The alkynyl-copper species (formed in situ) transfers the alkyne to the Pd center.
Reductive Elimination: The C–C bond is formed, regenerating Pd(0).
Key Advantage: Pd is the only metal capable of efficiently activating the meta-bromo position of your substrate under mild conditions (60–80°C).
The Copper Pathway (Activation & Homocoupling)
Copper facilitates the deprotonation of the terminal alkyne to form a Copper(I)-acetylide.
In Sonogashira: It shuttles the alkyne to the Pd center (increasing rate).
In Cu-Only (Castro-Stephens): It requires stoichiometric amounts and high temperatures (>120°C) to couple with aryl bromides, often leading to degradation of the sensitive tertiary alcohol group in your substrate.
Risk: Cu species readily undergo oxidative dimerization (Glaser coupling) in the presence of oxygen, consuming your substrate to form useless dimers.
The following diagram illustrates the interplay between the desired Pd-cycle and the parasitic Cu-mediated homocoupling.
Caption: Figure 1. Interplay of Pd and Cu cycles. Note the parasitic "Glaser" pathway (red) driven by Copper, which competes with the desired Transmetallation (yellow/green).
Comparative Efficiency Data
The following data summarizes the performance of catalytic systems for aryl bromides containing sensitive alcohol groups.
Feature
Pd(PPh₃)₂Cl₂ / CuI (Standard)
Pd(OAc)₂ / XPhos (Cu-Free)
CuI / Phenanthroline (Pd-Free)
Primary Mechanism
Pd-Catalyzed / Cu-Activated
Pd-Catalyzed / Amine-Activated
Radical / Nucleophilic Subst.
Coupling Partner
Aryl Bromide (Substrate)
Aryl Bromide (Substrate)
Aryl Iodide (Not Bromide)
Reaction Temp
60–80 °C
80–100 °C
>120 °C (Harsh)
Yield (Typical)
85–95%
70–85%
<40% (for Ar-Br)
Homocoupling
Moderate Risk (Requires inert atm)
Zero Risk
High Risk
Alcohol Tolerance
High
High
Low (Elimination risk at high T)
Cost
High (Pd)
Very High (Ligands)
Low (Cu)
Analysis:
Efficiency: The Pd/Cu system offers the highest Turnover Frequency (TOF) for your specific substrate.
Selectivity: If your substrate is prone to dimerization, the Cu-Free Pd system (using bulky phosphine ligands like XPhos) is safer, despite being slightly slower.
Experimental Protocol: Optimized Pd/Cu Coupling
Objective: Coupling 2-(3-Bromophenyl)-4-pentyn-2-ol (as the Aryl Bromide component) with Phenylacetylene (External Alkyne).
Note: If using the substrate as the Alkyne component, reverse the stoichiometry.
Degassing (Critical): The presence of CuI and oxygen will instantly dimerize the phenylacetylene. You must degas the solvent (THF/Et₃N) via sparging with Argon for 20 minutes or using the freeze-pump-thaw method (3 cycles).
Setup: In a flame-dried Schlenk flask under Argon, add the Pd catalyst, CuI, and the Substrate.
Addition: Add the degassed solvent mixture via syringe.
Initiation: Add Phenylacetylene dropwise via syringe.
Why? Slow addition keeps the concentration of free alkyne low relative to the Pd-complex, favoring cross-coupling over homocoupling.
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (the starting material is polar due to the -OH group; the product will be less polar).
Workup: Filter through a pad of Celite to remove metal salts. Concentrate in vacuo.
If the reaction turns bright green/blue , oxygen has leaked in (oxidizing Cu(I) to Cu(II)), and the reaction has likely stalled or produced homocoupling byproducts. The mixture should remain yellow/brown or dark.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1] Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. Link
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3][4][5] Angewandte Chemie International Edition, 46(6), 834-871. Link
Strategic Impurity Profiling: Reference Standards for 2-(3-Bromophenyl)-4-pentyn-2-ol Synthesis
Executive Summary 2-(3-Bromophenyl)-4-pentyn-2-ol (CAS: 1342144-24-4) is a critical "lynchpin" intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), particularly for MET inhibitors (e.g., Tepotinib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(3-Bromophenyl)-4-pentyn-2-ol (CAS: 1342144-24-4) is a critical "lynchpin" intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), particularly for MET inhibitors (e.g., Tepotinib analogs) and fused-ring heterocycles via Sonogashira coupling or cyclization.
The synthesis of this tertiary alcohol via the nucleophilic addition of propargyl bromide to 3-bromoacetophenone presents a unique analytical challenge: the Propargyl-Allenyl Isomerism . Standard commercial reference materials for this specific impurity profile are virtually non-existent.
This guide objectively compares the performance of Custom-Synthesized Reference Standards (The "Product") against In-Situ Generated Markers and Theoretical RRTs (The "Alternatives"). We demonstrate that relying on theoretical Relative Retention Times (RRTs) for this class of compounds poses a high risk of misidentification due to the structural similarity of the allenyl isomer.
The Impurity Landscape: Causality & Mechanism
To control quality, one must understand the origin of impurities. The synthesis typically employs a Barbier or Reformatsky-type reaction using Zinc or Magnesium.
The Core Problem: Metallotropic Equilibrium
Propargyl metal reagents (
) exist in equilibrium with their allenyl counterparts (). While Zinc-mediated reactions in THF generally favor the desired homopropargylic alcohol, variations in temperature, solvent polarity, or Lewis acid catalysis can shift the selectivity, generating the Allenyl Impurity .
Pathway Visualization
The following diagram illustrates the divergent pathways leading to the target and its critical isomer.
Caption: Divergent synthetic pathways in the propargylation of 3-bromoacetophenone. Path B represents the formation of the critical Allenyl isomer.
Comparative Analysis: Reference Standard Strategies
Relying on "crude" reaction mixtures or literature RRTs.
Pros: Zero cost; fast.
Cons: High risk. The Allenyl isomer and Target often have
min. Without a physical standard, they are easily co-eluted or misidentified.
Performance Data Comparison
Metric
Custom Standard (Option A)
In-Situ Marker (Option B)
Identity Confidence
High (Confirmed by NMR/MS)
Low (Inferred from mechanism)
Quantification
Accurate (RRF established)
Estimated (Assumes RRF = 1.0)
LOD/LOQ Support
Validates method sensitivity
Cannot validate sensitivity
Risk of False Pass
< 1%
> 15% (Co-elution risk)
Experimental Protocols
Protocol 1: Synthesis of the Target (Reference Standard)
To establish the retention time of the main peak.
Activation: In a dry 3-neck flask under
, suspend Zinc dust (1.5 eq, activated with dilute HCl) in anhydrous THF.
Initiation: Add a catalytic amount of
and 10% of the Propargyl Bromide (1.2 eq). Warm slightly until the color fades (formation of organozinc).
Addition: Dropwise add a mixture of 3-Bromoacetophenone (1.0 eq, CAS 2142-63-4) and the remaining Propargyl Bromide at 0–5°C. Note: Low temperature favors the homopropargylic target.
NMR should show a triplet at ppm (alkyne proton) and a doublet at ppm ().
Protocol 2: Generation of the Allenyl Impurity Standard
To establish the retention time of the critical isomer.
Isomerization: Dissolve pure Target (from Protocol 1) in THF.
Catalysis: Add 5 mol% AgNO3 or treat with basic alumina. Alternatively, use Indium metal in aqueous media for the initial coupling, which often increases the Allenyl ratio.
Isolation: The Allenyl isomer typically elutes after the Target on silica gel but may elute before or close to the Target on C18 HPLC columns.
Validation:
NMR must show a multiplet at ppm (allenyl protons) and absence of the alkyne triplet.
Analytical Method & Validation
Objective: Achieve baseline separation (
) between the Target and Allenyl Impurity.
Method Parameters:
Column: C18 Phenyl-Hexyl (Provides
selectivity for the aryl group, enhancing separation of isomers).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 40% B to 80% B over 15 min.
Detection: UV at 254 nm (Aryl absorption).
Workflow Visualization
Caption: Analytical workflow for validating impurity separation using the custom reference standard set.
Operational Protocol and Disposal Strategy for 2-(3-Bromophenyl)-4-pentyn-2-ol
As drug development professionals and synthetic chemists, handling polyfunctional building blocks like 2-(3-Bromophenyl)-4-pentyn-2-ol requires a rigorous understanding of both their synthetic utility and their end-of-li...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals and synthetic chemists, handling polyfunctional building blocks like 2-(3-Bromophenyl)-4-pentyn-2-ol requires a rigorous understanding of both their synthetic utility and their end-of-life environmental impact. This molecule features three distinct reactive domains: a terminal alkyne, a tertiary alcohol, and an aryl bromide.
While the alkyne and alcohol dictate its behavior in cross-coupling (e.g., Sonogashira) and substitution reactions, it is the aryl bromide moiety that fundamentally dictates its disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), the presence of the bromine atom classifies this material strictly as . Failure to recognize this structural causality can lead to severe regulatory non-compliance, dangerous facility emissions, and exponentially increased disposal costs.
Expertise & Experience: The Causality of Halogenated Waste Segregation
Why must brominated compounds be isolated from standard organic waste? Standard non-halogenated solvents are typically routed to cement kilns for "fuel blending"—a process that recovers energy[1]. However, halogenated compounds like 2-(3-Bromophenyl)-4-pentyn-2-ol cannot undergo standard fuel blending. When combusted, the bromine atom generates corrosive hydrobromic acid (HBr) gas.
Consequently, the Environmental Protection Agency (EPA) mandates that halogenated waste be subjected to specialized high-temperature incineration (often >1200 °C for under 2 seconds) equipped with caustic scrubbers to neutralize hydrohalic acids before they reach the atmosphere[1]. Mixing even small amounts of this brominated compound into a non-halogenated waste carboy converts the entire container into halogenated waste, effectively doubling the disposal cost for the facility[2].
To ensure a self-validating safety system, execute the following protocol when disposing of 2-(3-Bromophenyl)-4-pentyn-2-ol, whether as a pure expired reagent or as part of a post-reaction mixture.
Verify State and Compatibility: Ensure the compound is at room temperature. If it is part of a reaction mixture (e.g., unreacted starting material in a Sonogashira coupling), quench any active catalysts (like Pd/Cu) and ensure no reactive intermediates remain.
Validation Check: Solution must be at ambient temperature with no gas evolution before capping.
Select the Correct Receptacle: Use a dedicated, chemically compatible safety can or high-density polyethylene (HDPE) carboy explicitly labeled "Halogenated Organic Waste." Do not use metal cans if the mixture contains corrosive aqueous elements, though pure organic halogenated waste is often bulked into 55-gallon metal drums by EHS[2].
Validation Check: Container material must be verified against all components of the waste mixture.
Execute Transfer: In a properly ventilated fume hood, transfer the 2-(3-Bromophenyl)-4-pentyn-2-ol solution into the halogenated waste container. Use a secondary containment tray to catch any spills.
Cap and Seal: Immediately close the lid of the safety can. RCRA regulations strictly dictate that waste containers must remain closed at all times except when actively adding or removing waste[2].
Validation Check: Container cannot be left open with a funnel resting in the neck.
Phase 2: Labeling and EHS Handoff
Apply RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list "2-(3-Bromophenyl)-4-pentyn-2-ol" or "Brominated Organics" as a constituent[2].
Validation Check: A secondary user should be able to identify the exact hazard class purely from the tag.
Quantify Halogen Content: If known, note the approximate concentration of the brominated compound. This assists the Environmental Health and Safety (EHS) team in profiling the waste for the commercial incinerator.
Request Pickup: Once the container reaches 90% capacity, initiate a waste pickup request with your facility's EHS department. Do not allow halogenated waste to accumulate beyond the regulatory 90-day or 180-day limits dictated by your facility's generator status.
Phase 3: Final Destruction (Facility Level)
Bulking and Profiling: EHS will bulk this waste with other chlorinated and brominated solvents (e.g., chloroform, dichloromethane).
Rotary Kiln Incineration: The waste is transported to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF). It is injected into a rotary kiln incinerator operating at >1200 °C[3].
Caustic Scrubbing: The combustion process cleaves the C-Br bonds, forming HBr gas. The exhaust is passed through a high-efficiency caustic scrubber (typically using NaOH or Ca(OH)₂) to neutralize the acid into harmless bromide salts before the effluent gas is released into the atmosphere[3],[1].
References
1.[3] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: epa.gov | URL: 3
2.[4] Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams | Source: p2infohouse.org | URL: 4
3. Title: Total Organic Halogens (TOX) | Source: pacelabs.com | URL: Link
4.[2] Title: 7.2 Organic Solvents - Environment, Health and Safety | Source: cornell.edu | URL: 2
5.[1] Title: Most solvent waste from US academic labs ends up in the air | Source: acs.org | URL: 1